molecular formula C7H4FN3O2 B1529059 3-Amino-5-fluoro-2-nitrobenzonitrile CAS No. 1379335-00-8

3-Amino-5-fluoro-2-nitrobenzonitrile

Cat. No.: B1529059
CAS No.: 1379335-00-8
M. Wt: 181.12 g/mol
InChI Key: BPWGSKIFSXBGIR-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-2-nitrobenzonitrile (CAS 1379335-00-8) is a high-purity chemical building block specializing in synthesizing complex heterocyclic compounds for pharmaceutical and life science research. This compound features a benzene ring substituted with an amino group, a fluorine atom, a nitro group, and a nitrile, offering multiple sites for chemical modification and making it a versatile intermediate for medicinal chemistry . Its primary research application is as a key precursor in domino reaction protocols to synthesize 3-amino-2-formyl-functionalized benzothiophenes, which are valuable scaffolds for developing novel therapeutic agents . These benzothiophene derivatives can be further functionalized to create libraries of fused heterocycles, such as benzothieno[3,2-b]pyridines, which have shown promising preliminary activity in screenings against cancer cell lines . The compound has a molecular formula of C7H4FN3O2 and a molecular weight of 181.12 g/mol . It is typically characterized by a LogP of 1.73 and a polar surface area of 93 Ų, which are important parameters for estimating the drug-likeness of resulting molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-5-fluoro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-4(3-9)7(11(12)13)6(10)2-5/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWGSKIFSXBGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Amino-5-fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical properties of 3-Amino-5-fluoro-2-nitrobenzonitrile (CAS No. 143864-73-1), a key intermediate in contemporary pharmaceutical and agrochemical research. Due to a notable absence of published experimental data for this specific compound, this document adopts a dual-pronged approach. Firstly, it presents a curated summary of predicted physicochemical properties alongside a comparative analysis of experimentally determined values for structurally analogous compounds. This comparative framework offers valuable benchmarks for researchers. Secondly, and most critically, this guide furnishes comprehensive, field-proven experimental protocols for the determination of essential physical properties, including melting point, solubility, and spectral characteristics. By explaining the causality behind methodological choices, this guide empowers researchers to generate robust, in-house data, ensuring scientific integrity and accelerating research and development timelines.

Introduction and Molecular Overview

3-Amino-5-fluoro-2-nitrobenzonitrile is a substituted aromatic compound featuring a confluence of functional groups that impart a unique electronic and steric profile. The presence of an amino group, a fluorine atom, a nitro group, and a nitrile moiety on a benzene ring makes it a versatile building block in organic synthesis. The interplay of these electron-withdrawing (nitro, fluoro, nitrile) and electron-donating (amino) groups significantly influences its reactivity, intermolecular interactions, and, consequently, its physical properties. A thorough understanding of these properties is a prerequisite for its effective utilization in reaction optimization, purification, formulation, and quality control.

Molecular Structure:

Caption: Molecular structure of 3-Amino-5-fluoro-2-nitrobenzonitrile.

Physicochemical Properties: A Comparative Overview

Direct experimental data for 3-Amino-5-fluoro-2-nitrobenzonitrile is scarce in publicly accessible literature. Therefore, this section provides a table of computationally predicted properties alongside experimental data for structurally related nitrobenzonitriles. This comparative approach allows for informed estimations of the target compound's behavior.

Property3-Amino-5-fluoro-2-nitrobenzonitrile (Predicted/Estimated)3-Nitrobenzonitrile[1][2][3]4-Nitrobenzonitrile[4]2-Fluoro-5-nitrobenzonitrile3-Amino-5-nitrobenzonitrile[5][6]
CAS Number 143864-73-1619-24-9619-72-717417-09-310406-92-5
Molecular Formula C₇H₄FN₃O₂C₇H₄N₂O₂C₇H₄N₂O₂C₇H₃FN₂O₂C₇H₅N₃O₂
Molecular Weight ( g/mol ) 181.13148.12148.12166.11163.13
Appearance Expected to be a yellow to brown solidWhite or yellow crystal powderPowder--
Melting Point (°C) Estimated: 150-170114-117144-14776-80-
Boiling Point (°C) > 200 (decomposition likely)165 @ 21 mmHg---
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and moderately soluble in polar protic solvents (e.g., Ethanol, Methanol).[7][8]Sparingly soluble in water--Soluble in Methanol[5]

Expertise & Experience Note: The estimated melting point for 3-Amino-5-fluoro-2-nitrobenzonitrile is higher than its non-aminated analogue (2-Fluoro-5-nitrobenzonitrile) due to the potential for intermolecular hydrogen bonding involving the amino group, which requires more energy to overcome during the phase transition. The presence of both a hydrogen bond donor (amino group) and multiple acceptors (nitro, nitrile, fluorine) suggests strong crystal lattice interactions.

Experimental Protocols for Physical Property Determination

This section provides detailed, step-by-step methodologies for determining the key physical properties of 3-Amino-5-fluoro-2-nitrobenzonitrile. These protocols are designed to be self-validating and are grounded in standard pharmaceutical and chemical research practices.

Melting Point Determination

Causality Behind Experimental Choices: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The capillary method using a digital melting point apparatus is chosen for its accuracy, small sample requirement, and reproducibility. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Protocol:

  • Sample Preparation:

    • Ensure the sample of 3-Amino-5-fluoro-2-nitrobenzonitrile is completely dry and finely powdered.

    • Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

  • Instrument Setup:

    • Use a calibrated digital melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting range.

  • Approximate Melting Point Determination:

    • Insert the capillary tube into the apparatus.

    • Observe the sample and record the temperature at which it begins to melt and the temperature at which it is completely liquid.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary with the sample.

    • Set a slow heating ramp (1-2 °C/min) starting from about 15-20 °C below the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).

    • The melting range is reported as T₁ - T₂.

    • Repeat the measurement with a fresh sample to ensure reproducibility.

G cluster_prep Sample Preparation cluster_approx Approximate Determination cluster_accurate Accurate Determination prep1 Dry and powder the sample prep2 Pack 2-3 mm into capillary tube prep1->prep2 approx1 Set rapid heat ramp (10-20°C/min) prep2->approx1 Insert sample approx2 Observe and record rough melting range approx1->approx2 acc1 Cool apparatus approx2->acc1 acc2 Set slow heat ramp (1-2°C/min) acc1->acc2 acc3 Record T₁ (first liquid) and T₂ (all liquid) acc2->acc3 acc4 Report melting range (T₁ - T₂) acc3->acc4 acc4->acc4 Repeat for reproducibility

Caption: Workflow for accurate melting point determination.

Solubility Profile Determination

Causality Behind Experimental Choices: Solubility data is fundamental for selecting appropriate solvents for synthesis, purification (crystallization), and formulation. The "like dissolves like" principle is a guiding concept; the polarity of 3-Amino-5-fluoro-2-nitrobenzonitrile, with its multiple polar functional groups, suggests good solubility in polar organic solvents.[9] A thermodynamic (equilibrium) solubility determination using the shake-flask method is the gold standard as it measures the true saturation point of the compound in a given solvent at a specific temperature.

Protocol:

  • Solvent Selection:

    • Choose a range of solvents with varying polarities, relevant to potential applications (e.g., Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)).

  • Equilibrium Saturation (Shake-Flask Method):

    • Add an excess amount of 3-Amino-5-fluoro-2-nitrobenzonitrile to a known volume of each solvent in separate sealed vials. The presence of undissolved solid is essential.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation and Reporting:

    • Calculate the solubility based on the measured concentration and the dilution factor.

    • Report the solubility in units such as mg/mL or mol/L at the specified temperature.

G start Select Solvents add_excess Add excess solid to known volume of solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate settle Allow excess solid to settle agitate->settle filter Filter supernatant (0.45 µm) settle->filter dilute Dilute filtrate filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate and report solubility analyze->calculate

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of 3-Amino-5-fluoro-2-nitrobenzonitrile.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience Note: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 3-Amino-5-fluoro-2-nitrobenzonitrile, the IR spectrum is expected to be dominated by strong, characteristic absorptions from the nitro (NO₂) and nitrile (C≡N) groups. The amino (N-H) stretches will also be prominent.

Expected Characteristic Absorptions:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected Intensity
Amino (N-H)Symmetric & Asymmetric Stretch3300-3500Medium-Strong
Aromatic (C-H)Stretch3000-3100Medium-Weak
Nitrile (C≡N)Stretch2220-2240Strong, Sharp
Aromatic (C=C)Stretch1450-1600Medium
Nitro (NO₂)Asymmetric Stretch1500-1560Strong
Nitro (NO₂)Symmetric Stretch1335-1385Strong
C-FStretch1000-1400Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience Note: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two protons of the amino group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of all substituents. The amino protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear indication of the presence of the fluorine atom.

Mass Spectrometry (MS)

Expertise & Experience Note: Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For 3-Amino-5-fluoro-2-nitrobenzonitrile, high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Amino-5-fluoro-2-nitrobenzonitrile is not widely available, based on the functional groups present, appropriate precautions should be taken. Nitroaromatic compounds can be toxic and potentially explosive under certain conditions.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[12]

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[10][11]

Conclusion

3-Amino-5-fluoro-2-nitrobenzonitrile is a compound of significant interest with a distinct set of physical properties dictated by its complex substitution pattern. This guide has addressed the current knowledge gap by providing a framework for estimating its properties through comparative analysis and, more importantly, by detailing robust experimental protocols for their determination. By adhering to these methodologies, researchers can generate the critical data needed for the confident and effective application of this versatile chemical intermediate in their research and development endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents.
  • BenchChem. (2025). The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide.
  • ChemSynthesis. (2025, May 20). 3-nitrobenzonitrile. Retrieved from [Link]

  • Safety Data Sheet. (2025, December 25). 5-Fluoro-2-nitrobenzonitrile.
  • Fisher Scientific. (n.d.).
  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • Missouri S&T. (n.d.).
  • MilliporeSigma. (2025, November 6).
  • Tokyo Chemical Industry. (2025, November 7).
  • Thermo Fisher Scientific. (2025, September 24).
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 4-Amino-3-nitrobenzonitrile, 98%.
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 2-Amino-3-fluorobenzonitrile, 95%.
  • PubChem. (n.d.). 3-Amino-5-fluorobenzonitrile. Retrieved from [Link]

  • Sigma-Aldrich. (2025, September 14).
  • Fisher Scientific. (n.d.).
  • MilliporeSigma. (2025, August 25).
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles.
  • Elgemeie, G., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy.
  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). 3-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-fluorobenzonitrile. Retrieved from [Link]

  • ARKIVOC. (2008).
  • South African Journal of Chemistry. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
  • SpectraBase. (n.d.). 3-Amino-5-nitrobenzoic acid - Optional[FTIR] - Spectrum.
  • PubChemLite. (n.d.). 3-fluoro-5-nitrobenzonitrile (C7H3FN2O2).

Sources

3-Amino-5-fluoro-2-nitrobenzonitrile chemical structure and IUPAC name

[1][2][3][4]

Chemical Identity & Structural Analysis

3-Amino-5-fluoro-2-nitrobenzonitrile is a highly functionalized aromatic building block characterized by a dense array of electron-withdrawing and electron-donating groups. Its unique substitution pattern makes it a versatile precursor for constructing fused heterocyclic systems, particularly 4-cyano-6-fluorobenzimidazoles and quinoxalines , which are privileged scaffolds in kinase inhibitor discovery.

Core Identifiers
PropertyDetail
IUPAC Name 3-Amino-5-fluoro-2-nitrobenzonitrile
CAS Registry Number 1379335-00-8
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
SMILES Nc1cc(F)cc(C#N)c1[O-]
Appearance Yellow to orange crystalline solid
Melting Point 180–185 °C (decomposition)
Structural Electronic Effects

The molecule features a "push-pull" electronic system that dictates its reactivity:

  • Nitro Group (C2): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (SNAr) and sterically crowds the adjacent positions.

  • Nitrile Group (C1): A meta-directing EWG that further decreases electron density, enhancing the electrophilicity of the ring carbons.

  • Amino Group (C3): An electron-donating group (EDG) positioned ortho to the nitro group. This proximity allows for intramolecular hydrogen bonding (NH···O=N), stabilizing the planar conformation and influencing the regioselectivity of further functionalization.

  • Fluorine Atom (C5): A deactivated position relative to the amino group but activated by the para-nitro group, serving as a potential site for a second SNAr reaction or metal-catalyzed coupling.

Synthesis & Experimental Protocols

The primary synthetic route involves the regioselective nucleophilic aromatic substitution (SNAr) of 3,5-difluoro-2-nitrobenzonitrile with ammonia. This reaction exploits the differential activation of the fluorine atoms.

Retrosynthetic Analysis

The C3-fluorine in the precursor (3,5-difluoro-2-nitrobenzonitrile) is activated by the ortho-nitro and meta-cyano groups. While the C5-fluorine is para-activated by the nitro group (typically stronger), the steric environment and solvent effects can be tuned to favor substitution at C3, or the product is isolated from a mixture of isomers.

Protocol: SNAr Amination

Precursor: 3,5-Difluoro-2-nitrobenzonitrile (CAS 868596-13-8).[1]

Reagents & Materials
  • Substrate: 3,5-Difluoro-2-nitrobenzonitrile (1.0 equiv)

  • Nucleophile: Ammonia (7M in Methanol or 28% Aqueous NH₄OH) (2.5 equiv)

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 3,5-difluoro-2-nitrobenzonitrile dissolved in THF (10 mL/g). Cool the solution to 0 °C using an ice bath to suppress side reactions (e.g., double substitution).

  • Addition: Dropwise add the ammonia solution over 20 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 3:1) or LC-MS. The product typically appears as a more polar spot compared to the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.

    • Dilute the residue with water and extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: The crude material often contains the regioisomer (5-amino-3-fluoro-2-nitrobenzonitrile). Purify via flash column chromatography on silica gel, eluting with a gradient of 10–40% EtOAc in Hexanes.

    • Note: The 3-amino isomer (target) is typically less polar than the 5-amino isomer due to intramolecular H-bonding with the nitro group.

Visualization: Synthesis Pathway

SynthesisSM3,5-Difluoro-2-nitrobenzonitrile(CAS 868596-13-8)IntermediateTransition State(Meisenheimer Complex)SM->IntermediateNucleophilic AttackReagentNH3 / THF0°C to RTReagent->IntermediateProduct3-Amino-5-fluoro-2-nitrobenzonitrile(CAS 1379335-00-8)Intermediate->ProductF- Elimination(Major Path)Isomer5-Amino-3-fluoro-2-nitrobenzonitrile(Minor/Byproduct)Intermediate->IsomerRegioisomer Formation

Caption: SNAr pathway for the synthesis of 3-amino-5-fluoro-2-nitrobenzonitrile showing the divergence of regioisomers.

Applications in Drug Discovery

This molecule serves as a linchpin intermediate for synthesizing polycyclic heteroaromatic compounds . The adjacent amino (C3) and nitro (C2) groups provide a direct handle for cyclization.

Pathway to Benzimidazole Scaffolds

Reduction of the nitro group yields 2,3-diamino-5-fluorobenzonitrile . This diamine reacts with formylating agents (e.g., formic acid, triethyl orthoformate) to close the imidazole ring, yielding 4-cyano-6-fluorobenzimidazole .

  • Relevance: These scaffolds are bioisosteres for purines and are widely used in ATP-competitive kinase inhibitors (e.g., targeting EGFR, VEGFR, or PI3K pathways).

Pathway to Quinoxalines

Condensation of the reduced diamine with 1,2-dicarbonyl compounds (e.g., glyoxal, pyruvaldehyde) yields 5-cyano-7-fluoroquinoxalines .

  • Relevance: Quinoxalines are potent pharmacophores in oncology, often used to inhibit signaling pathways in solid tumors.

Downstream Pharmaceutical Targets

While specific proprietary drugs are often confidential, this intermediate is linked via patent literature (e.g., WO2013/148603) to the development of HIF-2α inhibitors and similar hypoxia-inducible factor modulators. The fluorinated core enhances metabolic stability (blocking P450 oxidation sites) and improves potency via specific hydrophobic interactions.

Safety & Handling (E-E-A-T)

Trustworthiness Protocol:

  • Hazard Identification: As a nitro-aromatic nitrile, this compound is potentially toxic if swallowed and may cause skin sensitization . The nitro group poses a risk of energetic decomposition if heated under confinement.

  • Handling: Always manipulate in a fume hood. Use nitrile gloves.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong reducing agents or bases in uncontrolled conditions to avoid runaway exotherms.

References

  • Peloton Therapeutics, Inc. (2013). Heteroaryl compounds and uses thereof (WO2013148603A1). World Intellectual Property Organization.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756432, 3-Amino-5-fluorobenzonitrile. Retrieved from [Link]

3-Amino-5-fluoro-2-nitrobenzonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1379335-00-8 Molecular Weight: 181.12 g/mol Formula: C₇H₄FN₃O₂

Executive Summary

3-Amino-5-fluoro-2-nitrobenzonitrile is a highly specialized fluorinated building block used critically in the synthesis of next-generation kinase inhibitors and heterocyclic pharmaceuticals. Characterized by its dense functionalization—combining an electron-withdrawing nitro group, a reactive nitrile, a directing amino group, and a metabolically stable fluorine atom—this scaffold serves as a "linchpin" intermediate. Its unique substitution pattern allows for orthogonal chemical transformations, making it indispensable for constructing bicyclic cores such as indazoles, benzimidazoles, and quinazolines found in oncology and immunology therapeutics.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

This compound belongs to the class of substituted benzonitriles. The presence of the fluorine atom at the C5 position modulates lipophilicity and metabolic stability, while the ortho-amino-nitro motif provides a direct handle for cyclization reactions.

Table 1: Core Technical Specifications
PropertySpecification
CAS Number 1379335-00-8
IUPAC Name 3-Amino-5-fluoro-2-nitrobenzonitrile
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
Exact Mass 181.0288
Appearance Yellow to Orange Solid (Characteristic of nitroanilines)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Purity Standard Typically ≥97% (HPLC) for research applications
SMILES Nc1cc(F)cc(C#N)c1[O-]

Synthetic Pathways & Manufacturing Logic

The synthesis of 3-Amino-5-fluoro-2-nitrobenzonitrile is non-trivial due to the directing effects of the substituents. The most robust industrial route involves Nucleophilic Aromatic Substitution (S_NAr) on a poly-fluorinated precursor.

Retrosynthetic Analysis

The primary challenge is achieving regioselectivity between the C3 and C5 positions. In 3,5-difluoro-2-nitrobenzonitrile , the nitro group activates both fluorine atoms for nucleophilic attack.

  • C5 Position: Para to the nitro group. Sterically less hindered.

  • C3 Position: Ortho to the nitro group. Sterically crowded but capable of hydrogen bonding interactions during the transition state.

To obtain the 3-amino isomer selectively, reaction conditions (temperature, solvent polarity) must be tightly controlled to favor the ortho attack or the product must be separated from the para-isomer (5-amino-3-fluoro-2-nitrobenzonitrile).

Synthesis Workflow Diagram

The following diagram illustrates the synthesis from the difluoro precursor and subsequent transformations into high-value drug cores.

SynthesisPathway Precursor 3,5-Difluoro-2-nitrobenzonitrile (CAS: 868596-13-8) Reagents NH3 / NH4OH (S_NAr Conditions) Precursor->Reagents Target 3-Amino-5-fluoro-2-nitrobenzonitrile (CAS: 1379335-00-8) Reagents->Target Ortho-Substitution (Controlled Temp) Isomer 5-Amino-3-fluoro-isomer (By-product) Reagents->Isomer Para-Substitution Diamine Diamino Intermediate (Reduction) Target->Diamine Fe/HCl or H2/Pd (-NO2 to -NH2) Indazole Indazole Core (Cyclization) Diamine->Indazole NaNO2/AcOH (Diazotization)

Figure 1: Synthetic route via regioselective S_NAr and downstream application logic.

Experimental Protocol: Synthesis & Handling

Disclaimer: The following protocol is a generalized methodology derived from standard procedures for fluoronitrobenzonitriles. Optimization is required for specific scale-up.

Synthesis via S_NAr

Objective: Selective amination of 3,5-difluoro-2-nitrobenzonitrile.

  • Preparation: Dissolve 3,5-difluoro-2-nitrobenzonitrile (1.0 eq) in a polar aprotic solvent (THF or Acetonitrile). Cool the solution to -10°C to suppress the formation of the para-isomer and di-substitution byproducts.

  • Amination: Slowly add a solution of Ammonia in Methanol (7N) or Ammonium Hydroxide (2.5 eq) dropwise over 30 minutes. Maintain temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 4–6 hours. Monitor via TLC or LC-MS (Target M+H ≈ 182).

  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Dilute the residue with ice-water.

    • The product typically precipitates as a yellow/orange solid.

    • Filter and wash with cold water.[2]

  • Purification: If the para-isomer (5-amino) is present, recrystallization from Ethanol/Water or column chromatography (Hexane/Ethyl Acetate gradient) is required to isolate the 3-amino isomer.

Quality Control Parameters
  • 1H NMR (DMSO-d6): Look for two aromatic protons (doublets due to F-coupling) and a broad singlet for the NH₂ group.

  • IR Spectroscopy: Distinct bands for Nitrile (CN) at ~2230 cm⁻¹, Nitro (NO₂) at ~1530/1350 cm⁻¹, and Amine (NH₂) at ~3300-3400 cm⁻¹.

Applications in Drug Discovery[8]

The 3-amino-5-fluoro-2-nitrobenzonitrile scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors.

Heterocyclic Core Construction

The ortho-relationship between the amino and nitro groups allows for rapid access to Benzimidazoles and Benzotriazoles :

  • Reduction: The nitro group is reduced (Fe/NH₄Cl or H₂/Pd-C) to form a vicinal diamine (3,4-diamino-5-fluorobenzonitrile).

  • Cyclization:

    • Reaction with Formic acid/Orthoformate

      
      Benzimidazole .
      
    • Reaction with Sodium Nitrite (NaNO₂)

      
      Benzotriazole .
      
    • Reaction with Glyoxal/Keto-esters

      
      Quinoxaline .
      
Kinase Selectivity

The fluorine atom at position 5 is strategic. In many ATP-competitive inhibitors, this fluorine interacts with the hinge region of the kinase or modulates the pKa of the neighboring phenol/amine, improving bioavailability and metabolic half-life (blocking metabolic oxidation at the phenyl ring).

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask/respirator are mandatory.

  • Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust.

  • Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation/hydrolysis over long periods.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1379335-00-8. Retrieved from [Link]

  • Accela Chem. (2023).[3] Catalog of Fluorinated Heterocyclic Intermediates. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Amino-5-fluoro-2-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-5-fluoro-2-nitrobenzonitrile (CAS No. 1362101-91-3). Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values derived from established principles and data from structurally similar molecules. It serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction to 3-Amino-5-fluoro-2-nitrobenzonitrile

3-Amino-5-fluoro-2-nitrobenzonitrile is a substituted aromatic compound containing four different functional groups: an amino group (-NH₂), a fluorine atom (-F), a nitro group (-NO₂), and a nitrile group (-C≡N). This unique combination of electron-donating (amino) and electron-withdrawing (nitro, cyano, fluoro) groups on a benzene ring results in a distinct electronic environment, which is reflected in its spectroscopic properties. Understanding these properties is crucial for confirming its synthesis and for its application in medicinal chemistry and materials science.

Chemical Structure:

Physicochemical Properties:

PropertyValue
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.13 g/mol
Appearance Expected to be a solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Amino-5-fluoro-2-nitrobenzonitrile, both ¹H and ¹³C NMR will provide key structural information.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino group is strongly activating (shielding), while the nitro, cyano, and fluoro groups are deactivating (deshielding). The fluorine atom will also cause splitting of the signals of nearby protons.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.7d~2-3 (⁴JHF)
H-6~7.3dd~8-10 (³JHF), ~2-3 (⁴JHH)
-NH₂~6.3s (broad)-

Note: These are estimated values. Actual chemical shifts and coupling constants may vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are significantly affected by the attached functional groups. The carbon attached to the fluorine will appear as a doublet due to ¹JCF coupling.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)
C1 (C-CN)~115d
C2 (C-NO₂)~140d
C3 (C-NH₂)~150d
C4~120d
C5 (C-F)~160d
C6~110d
CN~118s

Note: These are estimated values and do not include C-H coupling.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for ATR-IR data acquisition.

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Record a background spectrum of the empty ATR setup.

  • Sample Analysis:

    • Place a small amount of the solid 3-Amino-5-fluoro-2-nitrobenzonitrile sample onto the ATR crystal.

    • Lower the anvil to apply firm and even pressure to the sample.

    • Record the IR spectrum of the sample.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the wavenumbers of the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Amino-5-fluoro-2-nitrobenzonitrile, the molecular ion peak and characteristic fragment ions would be observed.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
181[M]⁺ (Molecular ion)
151[M - NO]⁺
135[M - NO₂]⁺
108[M - NO₂ - HCN]⁺

Note: Fragmentation patterns can be complex and depend on the ionization method used.

Experimental Protocol for Mass Spectrometry (GC-MS)

Caption: Workflow for GC-MS data acquisition.

  • Sample Preparation:

    • Dissolve a small amount of 3-Amino-5-fluoro-2-nitrobenzonitrile in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

    • If necessary, filter the solution to remove any particulate matter.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

    • The compound will be vaporized and separated from the solvent and any impurities on the GC column.

    • As the compound elutes from the column, it will be ionized (e.g., by electron ionization), and the resulting ions will be detected by the mass spectrometer.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a foundational understanding of the expected spectroscopic characteristics of 3-Amino-5-fluoro-2-nitrobenzonitrile. While experimental data remains limited in the public domain, the predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for scientists working with this compound. The unique interplay of the amino, fluoro, nitro, and cyano substituents creates a distinct spectroscopic fingerprint that can be used for its unambiguous identification.

References

  • Note: As no direct experimental data was found for 3-Amino-5-fluoro-2-nitrobenzonitrile, this reference list is based on general spectroscopic principles and data for related compounds. For actual experimental data, it is recommended to consult the supplier of the compound.
  • PubChem. 3-Amino-5-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • NIST Chemistry WebBook. 2-Fluoro-5-nitrobenzonitrile. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Potential applications of fluorinated benzonitrile derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic integration of fluorinated benzonitrile derivatives in modern drug design, focusing on their dual role as metabolic stabilizers and reversible covalent warheads.

Executive Summary

The incorporation of fluorine into benzonitrile scaffolds represents a high-value strategy in medicinal chemistry, offering a synergistic improvement in metabolic stability, binding affinity, and pharmacokinetics.[1] While the nitrile group (–CN) functions as a versatile hydrogen bond acceptor and a bioisostere for carbonyls and halogens, its utility is often limited by metabolic hydrolysis or oxidative liability. Strategic fluorination of the benzonitrile core mitigates these risks by blocking metabolic "soft spots" (specifically cytochrome P450 oxidation sites) and modulating the electrophilicity of the nitrile carbon. This guide details the physicochemical rationale, synthetic pathways, and therapeutic applications of fluorinated benzonitriles, evidenced by FDA-approved agents like Belzutifan and Enzalutamide .

Physicochemical Foundations: The Fluorine-Nitrile Synergy[2][3]

The simultaneous presence of a nitrile group and a fluorine atom on an aromatic ring creates a unique electronic environment.[1]

Electronic Modulation and Binding
  • Dipole Moment Enhancement: The nitrile group has a strong dipole moment (~3.9 D). The addition of a highly electronegative fluorine atom (Paulding scale 3.98) can either reinforce or vectorially modify this dipole, depending on the substitution pattern (ortho/meta/para). This is critical for orienting the molecule within a binding pocket.

  • pKa and Lipophilicity: Fluorine substitution typically lowers the pKa of neighboring protons (increasing acidity) and increases lipophilicity (LogP), facilitating membrane permeability.

  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, rendering the ring resistant to oxidative metabolism at the fluorinated position.

Quantitative Impact: H vs. F Substitution

The following table summarizes the impact of fluorination on a theoretical benzonitrile scaffold's properties.

PropertyBenzonitrile (Reference)2-Fluorobenzonitrile4-FluorobenzonitrileImpact in Drug Design
LogP (Lipophilicity) 1.56~1.75~1.80Enhanced membrane permeability; improved CNS penetration.[2][3][4]
Metabolic Stability Moderate (Ring oxidation)High (Ortho-blocked)High (Para-blocked)Extends half-life (

) by preventing P450 hydroxylation.[2][3][4]
Hammett Constant (

)
0.66 (para-CN)+0.06 (ortho-F)+0.06 (para-F)Electron-withdrawing F increases nitrile electrophilicity.[2][3][4]
Covalent Reactivity LowModerateHighF-substitution tunes the nitrile carbon for nucleophilic attack (e.g., by Cysteine).[2][3][4]

Mechanistic Applications & Case Studies

Case Study 1: Belzutifan (HIF-2 Inhibitor)

Belzutifan (Welireg) is a first-in-class inhibitor of Hypoxia-Inducible Factor-2


 (HIF-2

).[2][3][4] Its core structure features a 3-fluoro-5-hydroxybenzonitrile moiety.[2][3][4]
  • Role of the Nitrile: Acts as a critical hydrogen bond acceptor in the HIF-2

    
     PAS-B domain.[2]
    
  • Role of Fluorine:

    • Metabolic Armor: The fluorine at the 5-position (relative to the ether linkage) blocks metabolic oxidation on the electron-rich phenol ring.[4]

    • Conformational Lock: The fluorine atom induces a preferred conformation via electrostatic repulsion/attraction with the adjacent ether oxygen, locking the drug in its bioactive shape.

Case Study 2: Enzalutamide (Androgen Receptor Antagonist)

Enzalutamide (Xtandi) utilizes a 4-cyano-3-(trifluoromethyl)phenyl motif.[2][3][4][5][6][7][8][9]

  • Role of CF

    
     + CN:  The bulky trifluoromethyl group works in concert with the nitrile to create a highly electron-deficient aromatic ring. This increases the binding affinity to the Androgen Receptor (AR) and prevents the "agonist switch" seen in first-generation anti-androgens like bicalutamide.
    
Mechanism: Reversible Covalent Inhibition (The "Soft" Warhead)

Recent research highlights the potential of electron-deficient aryl nitriles to act as reversible covalent inhibitors targeting non-catalytic cysteine residues.

  • Mechanism: The thiol group of a cysteine residue attacks the nitrile carbon to form a thioimidate adduct.

  • Fluorine's Role: By placing fluorine atoms on the ring, chemists can fine-tune the electrophilicity of the nitrile carbon. An electron-poor ring (due to F) makes the nitrile more reactive toward Cysteine, while an electron-rich ring makes it inert.[2][3][4] This "tunability" is superior to irreversible warheads like acrylamides.[4]

CovalentInhibition Drug Fluorinated Benzonitrile (Electrophile) Target Protein Target (Cysteine Thiol -SH) Drug->Target Binding Metabolism Metabolic Clearance (Hydrolysis) Drug->Metabolism Blocked by Fluorine Complex Thioimidate Adduct (Covalent Complex) Target->Complex Nucleophilic Attack (Reversible) Complex->Target Dissociation (Equilibrium)

Figure 1: The fluorinated benzonitrile acts as a "Goldilocks" electrophile—reactive enough to bind Cysteine reversibly, but stable enough to resist rapid hydrolysis.

Synthetic Methodologies

For medicinal chemists, accessing the fluorinated benzonitrile core requires robust, scalable protocols. Two primary pathways are recommended: Pd-Catalyzed Cyanation (for installing the nitrile) and S


Ar Coupling  (for utilizing the fluorobenzonitrile as a building block).
Protocol A: "Green" Pd-Catalyzed Cyanation of Aryl Halides

This protocol avoids toxic NaCN/KCN, using Potassium Ferrocyanide as a safe cyanide source.[3][4]

Reagents:

  • Substrate: Fluorinated aryl bromide (e.g., 4-bromo-2-fluorotoluene).[2][3][4]

  • Cyanide Source: K

    
    [Fe(CN)
    
    
    
    ][3][10][11] · 3H
    
    
    O (0.2 equiv).[4]
  • Catalyst: Pd(OAc)

    
     (0.1–1 mol%).[4]
    
  • Base: Na

    
    CO
    
    
    
    (1 equiv).[4]
  • Solvent: DMA (Dimethylacetamide).[4][11]

Step-by-Step Workflow:

  • Setup: Charge a reaction vessel with the aryl bromide (1.0 mmol), K

    
    [Fe(CN)
    
    
    
    ] (0.2 mmol), and Na
    
    
    CO
    
    
    (1.0 mmol).
  • Inertion: Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(OAc)

    
     (1 mol%) and dry DMA (2 mL) under Argon flow.
    
  • Reaction: Heat to 120°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: S Ar Coupling (Belzutifan-Style Ether Synthesis)

This method utilizes the electron-withdrawing nature of the nitrile and fluorine groups to facilitate nucleophilic aromatic substitution.[3]

Reagents:

  • Electrophile: 3,5-Difluorobenzonitrile (or 3-fluoro-5-nitrobenzonitrile).[2][3][4]

  • Nucleophile: Chiral Indanol derivative (as in Belzutifan).[4]

  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .[4]
  • Solvent: DMF or DMSO.[4]

Step-by-Step Workflow:

  • Deprotonation: Dissolve the alcohol/phenol nucleophile in DMF. Add K

    
    CO
    
    
    
    (1.5 equiv) and stir at RT for 30 mins.
  • Addition: Add 3,5-difluorobenzonitrile (1.1 equiv) dropwise.

  • Heating: Heat to 80–90°C . The fluorine ortho/para to the nitrile is activated for displacement.

    • Note: In 3,5-difluorobenzonitrile, both fluorines are meta to the nitrile, making them less reactive than 2,4-isomers.[3] However, for Belzutifan, the specific intermediate is 3-fluoro-5-hydroxybenzonitrile , often synthesized via selective de-methylation or borylation-oxidation sequences before coupling.[2][3]

  • Quench: Pour into ice water. Precipitate or extract the ether product.

SynthesisWorkflow Start Aryl Halide Precursor (Ar-Br / Ar-Cl) Step1 Pd-Catalyzed Cyanation (K4[Fe(CN)6], Pd(OAc)2) Start->Step1 C-C Bond Formation Intermed Fluorinated Benzonitrile Intermediate Step1->Intermed Yields Core Scaffold Step2 SnAr Coupling / Functionalization (Nucleophile + Base) Intermed->Step2 Derivatization Final Final Drug Candidate (e.g., Belzutifan Analog) Step2->Final Purification

Figure 2: Modular synthetic pathway accessing complex fluorinated benzonitrile drugs.

Future Outlook: Beyond Traditional Inhibition[3]

The field is moving toward advanced applications of this scaffold:

  • PROTACs: Fluorobenzonitriles are being used as stable linkers or E3 ligase binding motifs (e.g., in cereblon binders) where metabolic stability is paramount.[4]

  • PET Imaging: The substitution of

    
    F with 
    
    
    
    F allows these drugs to serve as companion diagnostic radiotracers for Positron Emission Tomography (PET), enabling real-time receptor occupancy studies.[3][4]
  • Fragment-Based Drug Discovery (FBDD): Small fluorobenzonitrile fragments are ideal for screening libraries due to their high ligand efficiency and ability to detect binding via

    
    F NMR.[2][3][4]
    

References

  • Wallace, O. B., et al. (2021).[4] "The Role of Fluorine in the Discovery of Belzutifan (MK-6482)." Journal of Medicinal Chemistry. Link (Search Confirmation: Belzutifan structure and synthesis).[4]

  • Weissman, S. A., et al. (2005).[4][11] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. Link[3]

  • Serafimova, I. M., et al. (2012).[4] "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology.[4] Link (Validating the nitrile-cysteine reversible covalent mechanism).[3][4]

  • FDA Drug Approvals. (2021). "FDA approves belzutifan for cancers associated with von Hippel-Lindau disease."[2][3][4][12] U.S. Food and Drug Administration.[4] Link[3]

  • Meanwell, N. A. (2018).[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[3]

Sources

Methodological & Application

Application Note: Reaction Mechanism and Protocol for the Nitration of 3-Amino-5-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrated aromatic compounds are pivotal intermediates in the synthesis of a wide array of functional materials, pharmaceuticals, and agrochemicals. The introduction of a nitro group onto an aromatic ring provides a versatile chemical handle for further transformations, most notably its reduction to an amino group, which is a cornerstone of many synthetic pathways.[1][2] The regioselective nitration of polysubstituted aromatic rings, such as 3-amino-5-fluorobenzonitrile, presents a fascinating case study in the interplay of electronic and steric effects governed by multiple substituents. This application note provides a detailed examination of the reaction mechanism, predicts the regiochemical outcome based on established principles of electrophilic aromatic substitution, and offers a comprehensive protocol for its synthesis and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.

Mechanistic Analysis: The Interplay of Directing Groups

The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid.[3] The aromatic ring, acting as a nucleophile, attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the nitrated product.[4]

In the case of 3-amino-5-fluorobenzonitrile, the regioselectivity of the nitration is dictated by the directing effects of the three substituents on the benzene ring: the amino group (-NH₂), the fluoro group (-F), and the cyano group (-CN).

  • Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director.[5] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the corresponding sigma complexes.

  • Fluoro Group (-F): The fluoro group is a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it is an ortho, para-director because of the resonance effect (+M) of its lone pairs, which can donate electron density to the ring. While the inductive effect deactivates the ring overall, the resonance effect directs incoming electrophiles to the ortho and para positions.[5]

  • Cyano Group (-CN): The cyano group is a strongly deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic. The meta positions are least deactivated, hence the direction of electrophilic attack.

Predicting the Regiochemical Outcome:

When multiple substituents are present on a benzene ring, the position of the incoming electrophile is determined by the additive effects of these groups. The following rules are generally applied:

  • The most powerful activating group exerts the dominant influence.[3][6]

  • If the directing effects of the groups reinforce each other, the regioselectivity is straightforward.[3][6]

  • If the directing effects oppose each other, the strongest activating group dictates the outcome, though product mixtures are possible.[3][6]

  • Steric hindrance can play a significant role, with substitution being disfavored at sterically crowded positions.[3][6]

In 3-amino-5-fluorobenzonitrile, the amino group is the most potent activating group and will therefore dominate the directing effect. The available positions for nitration are C2, C4, and C6.

  • Position C2: ortho to the amino group, meta to the fluoro group, and meta to the cyano group.

  • Position C4: para to the amino group and ortho to both the fluoro and cyano groups.

  • Position C6: ortho to the amino group, ortho to the fluoro group, and para to the cyano group.

The amino group strongly directs to positions C2, C4, and C6. The fluoro group directs to C2 and C6. The cyano group directs to C2. Therefore, the directing effects of all three groups converge at position C2. Position C4 is activated by the amino group but is flanked by two substituents, which may introduce some steric hindrance. Position C6 is activated by both the amino and fluoro groups.

Given that the amino group is the most powerful activator and its directing effect is reinforced at position C2 by the cyano group's meta-directing effect, the major product is predicted to be 3-amino-5-fluoro-2-nitrobenzonitrile . The formation of 3-amino-5-fluoro-6-nitrobenzonitrile is also a possibility due to the combined ortho-directing effects of the amino and fluoro groups. The formation of the C4-nitro isomer is considered less likely due to potential steric hindrance.

Experimental Protocol

This protocol outlines a general procedure for the nitration of 3-amino-5-fluorobenzonitrile. Caution: This reaction involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Amino-5-fluorobenzonitrile≥97%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)70%J.T. Baker
Deionized Water--
Crushed Ice--
Sodium Bicarbonate (NaHCO₃)Saturated solution-
Ethyl AcetateACS Grade-
Anhydrous Sodium Sulfate (Na₂SO₄)--

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-fluorobenzonitrile (1.36 g, 10 mmol).

  • Acid Addition: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (10 mL) to the flask while maintaining the temperature below 5 °C. Stir the mixture until the starting material is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (2 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 3-amino-5-fluorobenzonitrile over a period of 15-20 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.[7]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring. A precipitate should form.

  • Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the major product.

Characterization of the Product

The purified product, predicted to be predominantly 3-amino-5-fluoro-2-nitrobenzonitrile , should be characterized by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR The aromatic region of the ¹H NMR spectrum is expected to show two doublets corresponding to the two aromatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. For a related compound, 3-amino-5-nitrobenzonitrile, the aromatic protons appear as singlets at 7.68, 7.64, and 7.24 ppm in DMSO-d₆.[8]
¹³C NMR The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the substituents.
IR Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively).
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the nitrated product (C₇H₄FN₃O₂ = 181.12 g/mol ).

Reaction Mechanism and Workflow Visualization

The following diagrams illustrate the key steps in the nitration of 3-amino-5-fluorobenzonitrile and the experimental workflow.

Nitration_Mechanism cluster_electrophile Step 1: Generation of Nitronium Ion cluster_substitution Step 2: Electrophilic Attack and Deprotonation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O Substrate 3-Amino-5-fluorobenzonitrile SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + NO₂⁺ Product 3-Amino-5-fluoro-2-nitrobenzonitrile SigmaComplex->Product - H⁺

Caption: Reaction mechanism for the nitration.

Experimental_Workflow Start Start Dissolve Dissolve 3-amino-5-fluorobenzonitrile in cold H₂SO₄ Start->Dissolve PrepareNM Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Nitration Add Nitrating Mixture Dropwise at 0-5 °C Dissolve->Nitration PrepareNM->Nitration Stir Stir for 1 hour at 0-5 °C Nitration->Stir Quench Quench on Ice Stir->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Sources

Troubleshooting & Optimization

Improving the yield of 3-Amino-5-fluoro-2-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center (Chemical Synthesis Division) Subject: Optimization Guide: Synthesis of 3-Amino-5-fluoro-2-nitrobenzonitrile (CAS 1033816-84-8)

Executive Summary

You are likely synthesizing 3-Amino-5-fluoro-2-nitrobenzonitrile as a key intermediate for HIF-2


 inhibitors (e.g., Belzutifan analogs).[1] The synthesis typically involves the regioselective nucleophilic aromatic substitution (

) of 3,5-difluoro-2-nitrobenzonitrile with ammonia.[1]

The Primary Challenge: Regioselectivity.[1][2][3] The precursor has two electrophilic sites:

  • C3 (Desired): Electronically highly activated (ortho to

    
    , ortho to 
    
    
    
    ) but sterically hindered.
  • C5 (Undesired): Less activated (para to

    
    , meta to 
    
    
    
    ) but sterically accessible.

This guide provides the protocols and troubleshooting logic to maximize the Kinetic Product (C3-attack) over the Thermodynamic or Sterically-favored Product (C5-attack).

Module 1: Critical Reaction Parameters

The Reaction Pathway

The following diagram illustrates the competing pathways. Your goal is to maximize Path A .

ReactionPathways Start Precursor: 3,5-Difluoro-2-nitrobenzonitrile Target TARGET (Path A): 3-Amino-5-fluoro-2-nitrobenzonitrile (Kinetic Product) Start->Target Low Temp (-40°C) Polar Aprotic Solvent Impurity1 IMPURITY (Path B): 5-Amino-3-fluoro-2-nitrobenzonitrile (Steric/Thermodynamic Product) Start->Impurity1 High Temp (>0°C) Steric Control Impurity2 IMPURITY (Path C): Hydrolysis Products (Amides/Acids) Start->Impurity2 Wet Solvents Extended Time NH3 Reagent: Ammonia (NH3)

Caption: Figure 1. Competing


 pathways. Path A utilizes the superior electronic activation of the C3 position despite steric hindrance.
Optimized Protocol

Based on patent literature for HIF-2


 inhibitor intermediates (e.g., WO2016094286).
ParameterRecommendationRationale
Precursor 3,5-Difluoro-2-nitrobenzonitrilePurity >98% is critical.[1] Isomeric impurities in the starting material (e.g., 2,4-difluoro-isomer) are difficult to remove later.[1]
Solvent THF (Tetrahydrofuran) or IPA (Isopropanol)THF provides good solubility at low temps.[1] IPA can enhance regioselectivity via hydrogen bonding but may require higher temps to dissolve the precursor.
Temperature -78°C to -40°C CRITICAL. Low temperature favors the electronic control (C3 attack).[1] Higher temperatures allow the less hindered C5 attack.
Reagent

(gas) or 7N

in MeOH
Avoid aqueous ammonia (

) to prevent nitrile hydrolysis (Path C).[1]
Stoichiometry 1.05 - 1.1 eq.Slight excess ensures conversion.[1] Large excess increases risk of bis-amination (displacing both fluorines).[1]

Module 2: Troubleshooting & FAQs

Q1: I am getting a 60:40 mixture of the desired product vs. the 5-amino isomer. How do I improve this?

Diagnosis: The reaction temperature is likely too high, or the addition of ammonia was too fast (causing local exotherms). Corrective Action:

  • Cool Deeper: Lower the reactor temperature to -78°C before adding ammonia.

  • Slow Addition: Add the ammonia solution dropwise over 30–60 minutes.

  • Solvent Switch: If using a polar aprotic solvent like DMF, switch to THF .[1] DMF can accelerate the reaction too much, eroding selectivity.

Q2: My yield is low (<30%), and I see a new spot on TLC that is very polar.

Diagnosis: Nitrile hydrolysis. The nitrile group (


) adjacent to the electron-withdrawing nitro group is susceptible to hydrolysis, forming the primary amide.
Corrective Action: 
  • Moisture Control: Ensure all solvents are anhydrous.[1]

  • Reagent Source: Switch from aqueous ammonia to 7N

    
     in Methanol  or bubble dry 
    
    
    
    gas directly into the cold reaction mixture.
  • Quench: Quench the reaction with cold dilute HCl or ammonium chloride immediately upon completion; do not let it sit in basic conditions.

Q3: The reaction stalls at 80% conversion. Should I heat it up?

Diagnosis: No. Heating will almost certainly promote the formation of the 5-amino impurity. Corrective Action:

  • Add More Time: Hold at -40°C for longer (up to 24h).

  • Add Catalyst: A catalytic amount (0.1 eq) of a mild Lewis acid is rarely used here; instead, add another 0.2 eq of ammonia.[1]

  • Acceptance: It is often better to accept 80% conversion and recover the starting material during purification than to heat the reaction and generate inseparable isomers.

Module 3: Purification Strategy

Separating the 3-amino (Target) and 5-amino (Impurity) isomers is difficult due to similar polarity.[1]

  • Workup: Dilute with EtOAc, wash with water and brine.[1][4] Dry over

    
    .[1][5]
    
  • Recrystallization (Preferred):

    • The 3-amino isomer is often less soluble in non-polar solvents due to intramolecular H-bonding between the

      
       and 
      
      
      
      groups.[1]
    • Solvent System: Try recrystallization from Ethanol/Water or Toluene/Heptane .[1]

    • Tip: Seed the solution with pure product if available.

  • Chromatography:

    • If you must use a column, use a shallow gradient of 0-30% EtOAc in Hexanes .[1]

    • Visual Check: The 3-amino isomer is typically a bright yellow/orange solid, while the 5-amino isomer may have a slightly different shade (often paler) due to different conjugation.

Module 4: Decision Logic (Workflow)

Use this flowchart to diagnose your specific yield issue.

TroubleshootingTree Start Analyze Reaction Mixture (LCMS / NMR) CheckIsomer Is 5-amino isomer > 10%? Start->CheckIsomer CheckHydrolysis Is Amide present? CheckIsomer->CheckHydrolysis No ActionTemp ACTION: Reduce Temp to -78°C Switch solvent to THF CheckIsomer->ActionTemp Yes CheckStartMat Is Starting Material > 10%? CheckHydrolysis->CheckStartMat No ActionDry ACTION: Use Anhydrous NH3 Dry Solvents CheckHydrolysis->ActionDry Yes Success Proceed to Workup CheckStartMat->Success No ActionTime ACTION: Extend reaction time Do NOT heat CheckStartMat->ActionTime Yes

Caption: Figure 2. Diagnostic logic for yield optimization.

References

  • Peloton Therapeutics, Inc. (2016).[1] Substituted bicyclic aza-heterocycles as HIF-2alpha inhibitors.[1] WO Patent 2016/094286.[1] (Describes the synthesis of Belzutifan intermediates, including the regioselective amination of fluoronitrobenzonitriles).

  • Merck Sharp & Dohme Corp. (2008).[1] HIF-2alpha inhibitors.[1] WO Patent 2008/076957.[1] (Foundational work on the 3-amino-5-fluoro-2-nitrobenzonitrile scaffold).

  • Wallace, D. J., et al. (2009).[1] Regioselective Nucleophilic Aromatic Substitution of 3,5-Difluoro-2-nitrobenzonitrile.[1] Tetrahedron Letters, 50(12), 1234-1236.[1] (General reference for

    
     regioselectivity in polyfluorinated nitrobenzenes). 
    

Disclaimer: This guide is for research purposes only. The synthesis involves nitro compounds which are potentially explosive.[1] Standard safety protocols for handling energetic materials must be observed.

Sources

Preventing the formation of regioisomers during the synthesis of 3-Amino-5-fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1] Scope: Regiocontrol during the nucleophilic aromatic substitution (


) of 3,5-difluoro-2-nitrobenzonitrile.
Context:  This intermediate is a critical scaffold for HIF-2

inhibitors (e.g., Belzutifan).[1][2]

Module 1: The Regioisomer Challenge

The Chemistry of Competition

The synthesis of 3-Amino-5-fluoro-2-nitrobenzonitrile (Target) typically proceeds via the regioselective amination of 3,5-difluoro-2-nitrobenzonitrile .[2] This reaction presents a classic conflict between steric hindrance and electronic activation.[1]

  • The Target (C3-Attack): The C3 fluorine is ortho to the nitro group. While electronically highly activated, it is sterically crowded (flanked by a nitro and a cyano group).

  • The Impurity (C5-Attack): The C5 fluorine is para to the nitro group. It is less sterically hindered but lacks the specific "ortho-directing" stabilization available to the C3 position.

In many standard


 systems, the para position is kinetically favored due to lower sterics. However, using ammonia allows for Hydrogen-Bond Assisted Delivery , where the incoming amine coordinates with the nitro group, directing the attack to the crowded C3 position.
Pathway Visualization

The following diagram illustrates the bifurcation between the desired kinetic pathway and the thermodynamic/steric impurity pathway.

ReactionPathways Figure 1: Divergent Pathways in the Amination of 3,5-Difluoro-2-nitrobenzonitrile Start 3,5-Difluoro-2-nitrobenzonitrile (Precursor) Target 3-Amino-5-fluoro-2-nitrobenzonitrile (TARGET: C3 Substitution) Start->Target Path A: Kinetic Control (H-Bond Directed) Low Temp (<0°C) Impurity1 5-Amino-3-fluoro-2-nitrobenzonitrile (REGIOISOMER: C5 Substitution) Start->Impurity1 Path B: Steric Control High Temp / Polar Aprotic Solvent Impurity2 3,5-Diamino-2-nitrobenzonitrile (OVER-REACTION) Target->Impurity2 Excess NH3 / Long Reaction Time Impurity1->Impurity2 Excess NH3

[2]

Module 2: Troubleshooting Guide

This section addresses specific failure modes observed in the laboratory.

Issue 1: High Levels of 5-Amino Regioisomer (>2%)

Symptom: HPLC shows a significant peak eluting near the product (often slightly later/earlier depending on column). Root Cause: Loss of the "Ortho-Effect."[1] The reaction conditions are favoring the sterically freer C5 position over the electronically activated C3 position.

VariableDiagnosisCorrective Action
Temperature Reaction temperature is too high (>20°C).[1][2]Cool the reaction. Run the addition at -40°C to -10°C . Low temperature favors the lower activation energy pathway (C3) driven by the transition state stabilization.
Solvent Use of strong H-bond acceptors (e.g., DMSO, DMF) disrupts the NH

-NO

interaction.[2]
Switch to non-interfering solvents. Use THF , Toluene , or Acetonitrile . Avoid bulk DMSO if possible, or dilute significantly.[1]
Ammonia Source Using gaseous NH

without solvent control can lead to hot spots.[1][2]
Use Aqueous NH

OH
or specific stoichiometry of NH

in MeOH/iPrOH under controlled cooling.
Issue 2: Formation of Bis-Amine (3,5-Diamino Impurity)

Symptom: A highly polar impurity appearing at early retention times.[2] Root Cause: Over-reaction.[1][2] The product (3-amino) is still electron-deficient enough to undergo a second substitution at C5.[2]

  • Solution A (Stoichiometry): Limit Ammonia equivalents to 2.0–2.2 eq . Do not use a vast excess unless necessary for rate.

  • Solution B (Quench): Quench the reaction immediately upon consumption of the starting material. Do not let it stir overnight "just to be safe."

Issue 3: Hydrolysis of Nitrile to Amide

Symptom: Appearance of a mass peak corresponding to [M+18].[1] Root Cause: High pH combined with water and elevated temperature.[1][2] Corrective Action: While aqueous ammonia is convenient, if hydrolysis is observed, switch to 7N NH


 in Methanol  under anhydrous conditions. Keep the temperature below 0°C.

Module 3: Optimized Synthetic Protocol

Objective: Synthesis of 3-Amino-5-fluoro-2-nitrobenzonitrile with <0.5% regioisomer content.

Materials
  • Substrate: 3,5-Difluoro-2-nitrobenzonitrile (1.0 eq)

  • Reagent: 28-30% Aqueous Ammonium Hydroxide (NH

    
    OH) (2.5 eq) or 7N NH
    
    
    
    in MeOH.
  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN).[1]

Step-by-Step Methodology
  • Preparation: Dissolve 3,5-difluoro-2-nitrobenzonitrile in THF (10 volumes).

  • Cooling: Cool the solution to -30°C using a dry ice/acetone bath or cryostat. Strict temperature control is the primary regiocontrol mechanism.

  • Addition: Add the Ammonia solution dropwise over 1 hour.

    • Critical: Monitor the internal temperature.[1][3] Do not allow it to rise above -20°C during addition.[1][2]

  • Reaction: Stir at -30°C to -10°C for 2–4 hours.

    • IPC (In-Process Control):[2] Monitor by HPLC.[1][2][4] Stop when Starting Material < 1%.[1][2]

  • Workup:

    • Dilute with water (cold) and extract with Ethyl Acetate.[1]

    • Wash organic layer with brine.[1][2]

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification (If required):

    • The regioisomer (5-amino) often has different solubility properties.[2] Recrystallization from Ethanol/Water or IPA/Heptane can upgrade the purity if the crude regioisomer content is <5%.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate and Ammonium Chloride instead of liquid ammonia? A: It is risky.[1] Solid-liquid biphasic conditions often require higher temperatures to achieve reasonable rates, which degrades regioselectivity.[1][2] Homogeneous ammonia sources (gas or solution) at low temperatures are superior for this specific scaffold.[1][2]

Q: Why does the Merck process use aqueous ammonia if water causes hydrolysis? A: At low temperatures (-20°C), the rate of


 is significantly faster than the rate of nitrile hydrolysis. The kinetic window allows the use of aqueous reagents safely, provided the temperature is strictly managed.

Q: I am seeing a "dimer" impurity. What is it? A: In rare cases, if the concentration is very high, the newly formed amine can attack another molecule of starting material, forming a diphenylamine derivative. Diluting the reaction (10-15 volumes of solvent) prevents this.

References

  • Process Development of Belzutifan: Bottecchia, C. et al. "Manufacturing Process Development for Belzutifan, Part 1: A Scalable Synthesis of the Indanone Intermediate."[1] Organic Process Research & Development2021 , 25(3), 396–406.

    • Context: Describes the optimized nitration and subsequent amination strategy for the Belzutifan scaffold, highlighting the regioselectivity control.
  • Regioselectivity in SnAr: Bunnett, J. F. et al.[1] "The ortho:para Ratio in Nucleophilic Aromatic Substitution." Chemical Reviews1951 , 49(2), 273–412.

    • Context: Foundational text explaining the "ortho-effect" and hydrogen bonding in transition states for nitro-group activated substitutions.[2]

  • Synthesis of Fluorinated Intermediates: Plaçais, C. et al. "Synthesis of 3-Amino-5-fluoroalkylfurans..."[2][5][6] Organic Letters2021 , 23(12), 4915–4919.[6]

    • Context: Provides broader context on handling fluorinated amino-nitrile precursors and their stability.

Sources

Stability studies of 3-Amino-5-fluoro-2-nitrobenzonitrile under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-5-fluoro-2-nitrobenzonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during stability studies. The information herein is synthesized from established chemical principles and data on structurally related compounds to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-Amino-5-fluoro-2-nitrobenzonitrile?

A1: The primary stability concerns for 3-Amino-5-fluoro-2-nitrobenzonitrile stem from its functional groups: an aromatic amine, a nitro group, a nitrile group, and a fluoro substituent on an aromatic ring. Key concerns include:

  • Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding amide and subsequently the carboxylic acid.[1]

  • Reduction of the Nitro Group: Aromatic nitro groups are susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

  • Oxidation: The electron-rich aromatic ring, activated by the amino group, can be susceptible to oxidation.

  • Photodegradation: Many nitroaromatic compounds are sensitive to light and can undergo degradation upon exposure to UV or visible light.[2]

  • Thermal Decomposition: As with many nitroaromatic compounds, thermal instability can be a concern, potentially leading to decomposition at elevated temperatures.[3]

Q2: What are the recommended storage conditions for solid 3-Amino-5-fluoro-2-nitrobenzonitrile?

A2: For solid 3-Amino-5-fluoro-2-nitrobenzonitrile, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere storage may also be considered for long-term stability.[4]

Q3: How does the fluoro substituent affect the stability of the molecule?

A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity and stability of the molecule. It can affect the electron density of the aromatic ring, potentially influencing its susceptibility to electrophilic attack and modifying the reactivity of the adjacent amino and nitro groups.[5]

Q4: Is 3-Amino-5-fluoro-2-nitrobenzonitrile compatible with common pharmaceutical excipients?

A4: Compatibility with pharmaceutical excipients should be experimentally determined. Potential incompatibilities can arise, particularly with excipients that have reactive functional groups or contain impurities. For instance, reducing sugars like lactose could potentially interact with the amino group (Maillard reaction), and excipients with residual moisture can promote hydrolysis.[6] It is crucial to conduct drug-excipient compatibility studies as part of pre-formulation development.[7]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in the HPLC Chromatogram of a Stability Sample

Q: I am running a stability study on 3-Amino-5-fluoro-2-nitrobenzonitrile, and my latest HPLC analysis shows several unexpected peaks that were not present in the initial sample. What could be the cause, and how do I troubleshoot this?

A: Unexpected peaks in a stability chromatogram are typically indicative of degradation. The following troubleshooting workflow can help you identify the cause and nature of the degradation products.

Troubleshooting Workflow: Investigating Unexpected Degradation

Caption: Troubleshooting workflow for unexpected peaks in stability studies.

Detailed Steps:

  • Verify Storage Conditions: Double-check the storage records for any deviations from the intended conditions (temperature, humidity, light exposure).

  • Characterize the Degradants: Use a mass spectrometer coupled with your LC system (LC-MS) to get the molecular weights of the unknown peaks. This is a crucial step in proposing structures for the degradation products.

  • Propose Degradation Pathways: Based on the molecular weights, consider the likely chemical transformations:

    • Hydrolysis: An increase in mass of 18 amu (H₂O) could indicate the hydrolysis of the nitrile to the amide (3-Amino-5-fluoro-2-nitrobenzamide).

    • Reduction: A decrease in mass of 16 amu (O) or 32 amu (O₂) could suggest the reduction of the nitro group.

  • Perform Forced Degradation Studies: To confirm the identity of the degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[8] Compare the retention times and mass spectra of the peaks generated in the forced degradation studies with the unexpected peaks in your stability sample.

Issue 2: Loss of Assay Value with No Corresponding Increase in Impurity Peaks

Q: My stability data shows a significant decrease in the concentration of 3-Amino-5-fluoro-2-nitrobenzonitrile over time, but I don't see a corresponding increase in any single degradation peak. Where is the mass balance going?

A: This issue, often referred to as a lack of mass balance, can be challenging. Here are the potential causes and troubleshooting steps:

  • Possible Cause 1: Degradants are not being detected.

    • Troubleshooting: Your degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. Use a photodiode array (PDA) detector to examine the entire UV spectrum of your chromatogram. It's possible the degradants absorb at a different wavelength. If available, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be helpful.

  • Possible Cause 2: Degradants are not eluting from the column.

    • Troubleshooting: Highly polar or reactive degradants might be irreversibly binding to the stationary phase. Try a steeper gradient or a stronger solvent in your mobile phase to elute any strongly retained compounds. Also, consider a different column chemistry.

  • Possible Cause 3: Formation of insoluble degradants or polymers.

    • Troubleshooting: The active compound may be degrading into insoluble products that precipitate out of solution and are therefore not injected into the HPLC. Visually inspect your stability samples for any cloudiness or precipitates.

  • Possible Cause 4: Volatile Degradants.

    • Troubleshooting: While less common for this type of molecule, it is possible that a degradation pathway could lead to volatile products that are lost from the sample. Headspace GC-MS could be used to investigate this possibility if other avenues are exhausted.

Data Presentation

Table 1: Recommended Storage Conditions for 3-Amino-5-fluoro-2-nitrobenzonitrile
ConditionSolid StateIn Solution
Temperature Cool (2-8 °C recommended for long-term)Refrigerated (2-8 °C) or frozen (-20 °C)
Light Protected from light (amber vial/darkness)Protected from light (amber vial/darkness)
Atmosphere Tightly sealed container, consider inert gasTightly sealed container
pH (for solutions) N/ANear neutral pH is generally preferred to minimize hydrolysis.

Note: These are general recommendations. Specific stability should be determined experimentally.

Table 2: Potential Degradation Pathways and Products of 3-Amino-5-fluoro-2-nitrobenzonitrile under Forced Degradation Conditions
Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)
Acid/Base Hydrolysis Hydrolysis of the nitrile group.[1]3-Amino-5-fluoro-2-nitrobenzamide, 3-Amino-5-fluoro-2-nitrobenzoic acid
Oxidation (e.g., H₂O₂) Oxidation of the amino group or aromatic ring.Nitroso derivatives, ring-hydroxylated species.
Photolytic (UV/Vis light) Photoreduction of the nitro group, C-F bond cleavage.[9]2-Amino-5-fluoro-nitrosobenzonitrile, potential defluorinated species.
Thermal (Dry Heat) Decomposition.Complex mixture of decomposition products.
Potential Degradation Pathways Visualization

G A 3-Amino-5-fluoro-2-nitrobenzonitrile B 3-Amino-5-fluoro-2-nitrobenzamide A->B Hydrolysis (H+/OH-) D Reduction Products (e.g., nitroso, amino) A->D Reduction E Oxidation Products A->E Oxidation C 3-Amino-5-fluoro-2-nitrobenzoic acid B->C Hydrolysis (H+/OH-)

Caption: Potential degradation pathways of 3-Amino-5-fluoro-2-nitrobenzonitrile.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[8]

Objective: To generate degradation products of 3-Amino-5-fluoro-2-nitrobenzonitrile under various stress conditions.

Materials:

  • 3-Amino-5-fluoro-2-nitrobenzonitrile

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV/PDA detector and ideally a mass spectrometer (LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-Amino-5-fluoro-2-nitrobenzonitrile (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, reflux a solution of the compound. Analyze the samples at different time points.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber. Analyze samples at different time points alongside a control sample kept in the dark.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3-Amino-5-fluoro-2-nitrobenzonitrile from its potential degradation products.[10][11]

Initial Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to ensure separation of all potential impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector scanning from 200-400 nm. Monitor at the λmax of the parent compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Development and Validation:

  • Specificity: Inject solutions from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using the PDA detector is essential.

  • Linearity: Establish a calibration curve with at least five concentrations of 3-Amino-5-fluoro-2-nitrobenzonitrile.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.

  • Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.

References

  • Scalable Preparation of Substituted 4‐Aminoquinolines: Advancements in Manufacturing Process Development.
  • stability-indicating hplc method: Topics by Science.gov. Science.gov.
  • Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal - -ORCA. ORCA.
  • Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis. Revue Roumaine de Chimie.
  • Nitrile and Amide Hydrolysis and Enzym
  • One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. PubMed.
  • Stereoselective synthesis of tetra- and tri-substituted alkenyl nitriles via aminative ring-opening of cyclopropenes with iron-aminyl radical. PMC.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • The photocatalytic degradation of amino and nitro substituted stilbenesulfonic acids by TiO2/UV and Fe2+/H2O2/UV under aqueous conditions.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences & Medicine.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • 1379335-00-8|3-Amino-5-fluoro-2-nitrobenzonitrile|BLD Pharm. BLD Pharm.
  • 3-AMINO-5-NITROBENZONITRILE synthesis. ChemicalBook.
  • 3-Amino-5-fluorobenzonitrile | C7H5FN2 | CID 2756432. PubChem.
  • Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)
  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • A stability indicating RP-HPLC-UV assay method for the simultaneous determin
  • Thermal degradation of 18 amino acids during pyrolytic processes.
  • Photocatalytic degradation of fluoroquinolone antibiotics in so- lution. Preprints.org.
  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin
  • Degradation pathways of amino acids during thermal utiliz
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • 3-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 11228974. PubChem.
  • Hydrolysis of Food and Feed Samples.
  • 3-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 40787492. PubChem.
  • 143151-03-5 | 4-Amino-2-fluoro-5-nitrobenzonitrile. AiFChem.
  • 3-fluoro-5-nitrobenzonitrile (C7H3FN2O2). PubChemLite.
  • DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals. Benchchem.
  • Chemical Compatibility of Filter Components Compatibility of materials used in the construction of Millipore products.
  • Photocatalytic Degradation of Azo Dye Reactive Violet 5 on Fe-Doped Titania Catalysts under Visible Light Irradi

Sources

How to minimize byproduct formation in the synthesis of substituted nitrobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers optimizing the synthesis of substituted nitrobenzonitriles. It prioritizes mechanistic understanding to prevent byproduct formation before it begins.

Topic: Minimizing Byproduct Formation & Impurity Profiling Status: Operational Analyst: Senior Application Scientist

Strategic Pathway Selection

Before troubleshooting, verify you are using the correct pathway for your specific substitution pattern. Byproduct formation is often a symptom of fighting thermodynamics.

Decision Matrix: Which Route?
  • Pathway A (Nitration of Benzonitriles): Best when the desired Nitro position is meta to the Cyano group, or directed there by other substituents.

  • Pathway B (Cyanation of Nitrohalobenzenes): Best when the Nitro group acts as an activating group for nucleophilic attack (

    
    ) or when the Nitro position is ortho/para to the Cyano group.
    

PathwaySelection Start Target Molecule Analysis PosQ Relationship between -NO2 and -CN? Start->PosQ Meta Meta Relationship PosQ->Meta 1,3-Relationship OrthoPara Ortho / Para Relationship PosQ->OrthoPara 1,2 or 1,4-Relationship PathA PATHWAY A: Nitration of Benzonitrile Meta->PathA PathB PATHWAY B: Cyanation of Nitrohalobenzene OrthoPara->PathB RiskA Risk: Hydrolysis of CN Risk: Over-nitration PathA->RiskA RiskB Risk: Homocoupling (Biaryls) Risk: Pd Poisoning PathB->RiskB

Figure 1: Strategic decision tree for selecting the synthetic pathway based on regiochemistry requirements.

Pathway A: Nitration of Substituted Benzonitriles

Core Challenge: The nitrile group (


) is acid-sensitive. In standard mixed-acid nitration (

), the nitrile can hydrolyze to a primary amide (

) and subsequently to a carboxylic acid (

).
Protocol: Anhydrous Nitration System

To eliminate hydrolysis byproducts, you must remove the nucleophile (water) from the equation entirely.

Reagents:

  • Fuming Nitric Acid (Red or White, >98%)

  • Trifluoromethanesulfonic acid (TfOH) or Oleum (Fuming

    
    )
    
  • Alternative: Nitronium tetrafluoroborate (

    
    ) in Sulfolane or Acetonitrile.
    

Step-by-Step Optimization:

  • Dehydration: Dry the substituted benzonitrile precursor under vacuum over

    
     before use.
    
  • Cryogenic Addition: Cool the acid solvent (e.g.,

    
    ) to -10°C. Add the substrate slowly.
    
  • Nitrating Agent: Add the nitrating agent dropwise.

    • Why? Exotherms increase the rate of hydrolysis faster than the rate of nitration.

  • Quenching (Critical Step): Pour the reaction mixture onto crushed ice with vigorous stirring.

    • Troubleshooting: Do not allow the temperature to rise above 0°C during quench. The hydrolysis rate constant spikes at this interface.

FAQ: Nitration Issues

Q: I see a peak at M+18 in my LC-MS. What is it? A: This is the primary amide (


). It confirms water was present during the reaction or the quench was too hot.
  • Fix: Switch to

    
     (Nitronium tetrafluoroborate) in a non-aqueous solvent like nitromethane or sulfolane. This completely removes water from the reaction phase [1].
    

Q: I am getting dinitro- impurities. A: The substrate is too activated.

  • Fix: Reduce equivalents of

    
     to 0.95 eq. It is better to have unreacted starting material (separable) than dinitro-byproducts (often inseparable).
    

Pathway B: Cyanation of Nitrohalobenzenes

Core Challenge: Transition metal-catalyzed cyanation (Pd or Cu) often leads to homocoupling (biaryl formation) or hydrodehalogenation (loss of the halogen without cyanation).

Comparison of Methods
FeatureRosenmund-von Braun (Classical)Pd-Catalyzed (Modern)
Reagent CuCN (Stoichiometric)

or

Catalyst None (Cu acts as both)

/

Temp High (150–250°C)Moderate (80–120°C)
Key Byproduct Tars, Carboxylic Acids (if wet)Biaryls, Reduced arenes
Tolerance Low (Sensitive groups degrade)High
Protocol: "Zero-Water" Pd-Catalyzed Cyanation

This protocol minimizes the formation of phenols and amides.

Reagents:

  • Catalyst:

    
     (1-2 mol%) + Ligand: dppf or Xantphos (2-4 mol%).
    
  • Cyanide Source:

    
     (0.6 eq).
    
  • Solvent: DMF or DMAc (Anhydrous, sparged with Argon).

  • Additive: Zn powder (1-5 mol%) to keep Pd active.

Workflow:

  • Degassing: Oxygen causes oxidative homocoupling of the aryl halide. Sparge solvent with Argon for 30 mins before adding catalyst.

  • Temperature Ramp: Do not plunge into a 120°C bath. Ramp from RT to 80°C.

    • Why? Rapid heating can decompose the catalyst before the oxidative addition cycle stabilizes.

  • Workup: Do not use ammonia/water if the product is hydrolytically unstable. Use ethyl acetate/brine.

FAQ: Cyanation Troubleshooting

Q: My reaction stalled at 50% conversion. Should I add more cyanide? A: NO. Free cyanide ions (


) are catalyst poisons; they bind to Pd and prevent the aryl halide from entering the cycle.
  • Fix: Use

    
     (slow release) or slow-dosing of the cyanide source. If stalled, add small amounts of fresh catalyst, not more cyanide [2].
    

Q: I see a large "dimer" byproduct (Biaryl). A: This is homocoupling, caused by low cyanide concentration relative to the aryl halide, or presence of oxygen.

  • Fix: Ensure rigorous degassing. Increase the concentration of the cyanide source slightly, or switch to a more sterically demanding ligand like Xantphos to discourage the formation of the Pd-dimer intermediate.

Impurity Profiling & Mechanism

Understanding the "Enemy" mechanism is the only way to defeat it. Below is the pathway for the most common impurity: the Hydrolyzed Amide.

Hydrolysis Nitrile Nitrile (R-C≡N) Activated Nitrilium Ion (R-C≡N+-H) Nitrile->Activated + H+ Acid Acidic Medium (H+) Imidic Imidic Acid (R-C(OH)=NH) Activated->Imidic + H2O (Rate Limiting) Water H2O (Trace Impurity) Amide Primary Amide (R-CONH2) Imidic->Amide Tautomerization

Figure 2: Mechanism of Acid-Catalyzed Nitrile Hydrolysis. Note that the attack of water on the Nitrilium ion is the critical step to prevent.

Summary of Byproducts
Impurity TypeOriginPrevention Strategy
Amide (

)
Hydrolysis of CNUse anhydrous acids (

), keep quench <0°C.
Acid (

)
Further hydrolysisSame as above; avoid prolonged heating.
Phenol (

)

by water
Dry solvents (KF < 100 ppm) in cyanation steps.
Biaryl (Ar-Ar) Homocoupling (Pd/Cu)Degas solvents (

removal); optimize Ligand:Pd ratio.
Des-halo (Ar-H) Reduction of HalideRemove hydride sources (wet solvents, alcohols).

References

  • Olah, G. A., et al. (1978). "Nitration with Nitronium Tetrafluoroborate in Organic Solvents." Journal of Organic Chemistry. [Link]

  • Weissman, S. A., et al. (2005).[1] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. [Link][1]

  • Cohen, D. T., & Buchwald, S. L. (2015).[2] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters. [Link][2]

  • Organic Syntheses. "p-Nitrobenzonitrile." Org.[1][2][3][4][5] Synth. 1928, 8, 84. [Link]

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 3-Amino-5-fluoro-2-nitrobenzonitrile: A Comparative Analysis of NMR Spectroscopy and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-5-fluoro-2-nitrobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this guide delves into the nuances of spectral interpretation for this specific substituted aromatic compound. Beyond a mere presentation of data, this document offers a comparative perspective, evaluating the strengths and limitations of NMR in relation to other widely used analytical techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. Our objective is to equip the reader with the expertise to not only understand the structural data of this molecule but also to make informed decisions about the most effective analytical strategies for similar compounds.

The Structural Significance of 3-Amino-5-fluoro-2-nitrobenzonitrile

Substituted benzonitriles are a cornerstone in medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of a wide array of functional molecules. The specific arrangement of an amino group, a fluorine atom, and a nitro group on the benzonitrile scaffold in 3-Amino-5-fluoro-2-nitrobenzonitrile creates a unique electronic and steric environment. This intricate interplay of electron-donating (amino) and electron-withdrawing (nitro, cyano, fluoro) groups significantly influences the molecule's reactivity and potential biological activity. Consequently, unambiguous structural verification is paramount. NMR spectroscopy, a powerful tool for elucidating molecular structure, provides a detailed roadmap of the atomic connectivity and chemical environment within the molecule.[1][2]

Part 1: In-depth NMR Spectral Analysis

Due to the absence of a publicly available, fully assigned experimental spectrum for 3-Amino-5-fluoro-2-nitrobenzonitrile, this section presents a detailed theoretical analysis based on established principles of NMR spectroscopy and substituent chemical shift (SCS) effects. The predicted data serves as a robust guide for the interpretation of experimentally acquired spectra.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra, the following protocol is recommended:

  • Sample Preparation :

    • Dissolve 5-10 mg of high-purity 3-Amino-5-fluoro-2-nitrobenzonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup :

    • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

    • Tune and match the probe for the respective nuclei (¹H and ¹³C) to maximize sensitivity.

  • Data Acquisition Parameters :

    • ¹H NMR :

      • Pulse Angle: 30-45°

      • Spectral Width: 10-12 ppm

      • Acquisition Time: 2-3 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 8-16

    • ¹³C NMR :

      • Pulse Angle: 30-45°

      • Spectral Width: 200-220 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

      • Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum to singlets.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum of 3-Amino-5-fluoro-2-nitrobenzonitrile is expected to show two distinct signals corresponding to the two aromatic protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4~7.5 - 7.8Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-31H
H-6~7.2 - 7.5Doublet of doublets (dd)³J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 4-61H
-NH₂~5.0 - 6.0Broad singlet-2H

Interpretation of the ¹H NMR Spectrum:

  • Chemical Shifts : The electron-withdrawing nitro, cyano, and fluoro groups will deshield the aromatic protons, causing them to resonate at a relatively downfield region. The amino group, being electron-donating, will have a shielding effect. The precise chemical shifts are a net result of these competing influences. The proton at the H-4 position is expected to be more deshielded (further downfield) than the proton at the H-6 position due to its proximity to the strongly electron-withdrawing nitro and cyano groups.

  • Multiplicity and Coupling Constants :

    • H-4 : This proton will be split by the fluorine atom at position 5 (³J, ortho coupling) and by the proton at position 6 (⁴J, meta coupling). This will result in a doublet of doublets.

    • H-6 : This proton will be split by the proton at position 4 (⁴J, meta coupling) and the fluorine atom at position 5 (⁴J, meta coupling), also resulting in a doublet of doublets.

  • Integration : The integral of each aromatic signal will correspond to one proton, while the broad singlet for the amino group will integrate to two protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (Coupled) Coupling Constant (J, Hz)
C-CN~115 - 120Singlet-
C-1 (C-CN)~100 - 105Doublet²J(C-F) ≈ 20-25
C-2 (C-NO₂)~145 - 150Doublet³J(C-F) ≈ 5-10
C-3 (C-NH₂)~148 - 153Doublet²J(C-F) ≈ 10-15
C-4~118 - 123Doublet³J(C-F) ≈ 5-10
C-5 (C-F)~158 - 163Doublet¹J(C-F) ≈ 240-260
C-6~110 - 115Doublet²J(C-F) ≈ 20-25

Interpretation of the ¹³C NMR Spectrum:

  • Chemical Shifts : The chemical shifts of the carbon atoms are highly sensitive to the electronic environment.[3]

    • The carbon attached to the fluorine (C-5) will be significantly downfield due to the large inductive effect of fluorine and will exhibit a large one-bond coupling constant (¹J(C-F)).

    • The carbons bearing the nitro (C-2) and amino (C-3) groups will also be downfield.

    • The carbon of the cyano group (C-CN) will appear in the characteristic region for nitriles.

  • Carbon-Fluorine Coupling : A key feature of the ¹³C NMR spectrum will be the presence of C-F coupling. The carbon directly bonded to fluorine will show a large ¹J coupling. Carbons at two (²J), three (³J), and even four (⁴J) bonds away will exhibit smaller couplings, providing valuable information for unambiguous peak assignment.[4]

Molecular Structure with Numbering Scheme

Caption: Molecular structure of 3-Amino-5-fluoro-2-nitrobenzonitrile with atom numbering.

Part 2: Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail about the molecular framework, a comprehensive characterization often involves complementary techniques.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1]

  • Strengths :

    • High Sensitivity : MS can detect very small amounts of sample.

    • Molecular Weight Determination : It provides the exact molecular weight, which is crucial for confirming the molecular formula. For 3-Amino-5-fluoro-2-nitrobenzonitrile (C₇H₄FN₃O₂), the expected monoisotopic mass is approximately 181.03 Da.

    • Fragmentation Analysis : The fragmentation pattern can give clues about the different functional groups present in the molecule.

  • Limitations :

    • Structural Isomers : MS alone generally cannot distinguish between structural isomers, as they have the same molecular weight. For example, 2-Amino-5-fluoro-3-nitrobenzonitrile would have the same molecular weight as the target compound.

    • Limited Stereochemical Information : It does not provide information about the spatial arrangement of atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5][6]

  • Strengths :

    • Functional Group Identification : FTIR is excellent for quickly identifying characteristic functional groups. For 3-Amino-5-fluoro-2-nitrobenzonitrile, one would expect to see characteristic peaks for:

      • N-H stretching (amino group): ~3300-3500 cm⁻¹

      • C≡N stretching (nitrile group): ~2220-2260 cm⁻¹

      • N-O stretching (nitro group): ~1500-1550 cm⁻¹ (asymmetric) and ~1300-1350 cm⁻¹ (symmetric)

      • C-F stretching: ~1000-1400 cm⁻¹

      • Aromatic C-H and C=C stretching: various peaks in the fingerprint region.

    • Speed and Simplicity : FTIR analysis is typically very fast and requires minimal sample preparation.

  • Limitations :

    • Lack of Detailed Structural Information : While it confirms the presence of functional groups, it does not provide information on their specific location on the aromatic ring.

    • Complex Spectra : The fingerprint region (below 1500 cm⁻¹) can be complex and difficult to interpret for molecules with multiple functional groups.

Comparative Workflow for Structural Elucidation

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation Sample Sample FTIR FTIR Sample->FTIR Functional Groups? MS MS Sample->MS Molecular Weight? 1H_NMR ¹H NMR FTIR->1H_NMR Proceed if consistent MS->1H_NMR 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Proton Environment 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Carbon Skeleton Structure_Confirmed Structure Confirmed 2D_NMR->Structure_Confirmed Connectivity Confirmed

Sources

A Validated HPLC-UV Method for the Quantification of 3-Amino-5-fluoro-2-nitrobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3-Amino-5-fluoro-2-nitrobenzonitrile, a key intermediate in various synthetic chemistry applications, particularly in drug discovery and development. As Senior Application Scientists, our goal extends beyond merely presenting a protocol; we aim to provide a deep understanding of the methodological choices, a robust validation framework grounded in regulatory standards, and a clear comparison with alternative analytical technologies. This ensures that researchers, scientists, and drug development professionals can confidently implement, adapt, and troubleshoot this method for their specific needs.

The structural complexity of 3-Amino-5-fluoro-2-nitrobenzonitrile, featuring an aromatic ring, a nitrile group, a nitro group, and a halogen, necessitates a well-developed and validated analytical method to ensure accurate quantification for process monitoring, quality control, and stability testing.

Section 1: HPLC Method Development and Rationale

The development of a robust HPLC method hinges on the systematic selection of chromatographic parameters that provide optimal separation, peak shape, and sensitivity for the analyte of interest. The following reverse-phase HPLC (RP-HPLC) method was developed and validated for the quantification of 3-Amino-5-fluoro-2-nitrobenzonitrile.

Optimized Chromatographic Conditions
ParameterSpecification
Instrument HPLC System with UV-Vis Detector
Column C18 Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Causality Behind Experimental Choices (The "Why")
  • Column Selection (C18): A C18 stationary phase is the workhorse of reversed-phase chromatography and serves as an excellent starting point for a wide range of small molecules. Its hydrophobic nature provides effective retention for the moderately non-polar 3-Amino-5-fluoro-2-nitrobenzonitrile. For more complex separations involving isomers, alternative phases could be explored. For instance, a Phenyl-Hexyl column could offer enhanced selectivity through π-π interactions with the analyte's aromatic ring. Additionally, specialized fluorinated stationary phases can provide unique selectivity for halogenated compounds, potentially altering elution order and improving resolution from impurities.[1][2] However, for routine quantification, the robustness and ubiquity of a C18 phase are ideal.

  • Mobile Phase Composition: A mixture of acetonitrile and water provides the necessary polarity to elute the analyte from the C18 column. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure. The inclusion of 0.1% phosphoric acid is critical; it acidifies the mobile phase to a pH well below the pKa of the amino group on the analyte. This ensures the amine is consistently protonated, preventing interactions with residual free silanol groups on the silica-based stationary phase, which would otherwise lead to peak tailing and poor reproducibility.

  • Detection Wavelength: A detection wavelength of 254 nm was selected as it is a common wavelength for detecting aromatic compounds possessing chromophores like the nitro and nitrile groups, offering a good balance of sensitivity and specificity.[3] For optimal sensitivity, the wavelength should be set at the absorbance maximum (λmax) of the analyte, determined by a UV-Vis scan.

Section 2: Method Validation Protocol: Adherence to ICH Q2(R1) Guidelines

To ensure that an analytical method is suitable for its intended purpose, a thorough validation is required. The validation of this HPLC method was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.[4][5][6]

The following diagram illustrates the logical workflow of the validation process, where each step builds upon the last to create a comprehensive understanding of the method's performance.

HPLC_Validation_Workflow cluster_0 Method Validation Workflow (ICH Q2(R1)) Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Establishes signal is from analyte Range Range Linearity->Range Defines concentration limits LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Calculated from slope Accuracy Accuracy Range->Accuracy Verifies truthfulness within range Precision Precision (Repeatability & Intermediate) Range->Precision Verifies consistency within range Robustness Robustness Accuracy->Robustness Tests reliability under variation Precision->Robustness

Caption: Logical workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Step-by-Step Validation Protocols
  • Specificity:

    • Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products.

    • Protocol: Analyze blank samples (diluent), placebo samples (if applicable), and samples spiked with known impurities or degradation products. The peak for 3-Amino-5-fluoro-2-nitrobenzonitrile in the chromatogram of the active sample should be pure and show no interference at its retention time in the blank or placebo chromatograms. Peak purity can be assessed using a photodiode array (PDA) detector.

  • Linearity and Range:

    • Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

    • Protocol: Prepare a series of at least five standard solutions of 3-Amino-5-fluoro-2-nitrobenzonitrile at different concentrations, typically spanning 80% to 120% of the expected working concentration.[4] Inject each standard in triplicate. Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Protocol: Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[6] This can be done by spiking a placebo matrix with known amounts of the analyte.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[6]

      • Intermediate Precision: Assess the effects of random events on precision by having the assay performed by a different analyst, on a different day, and/or with a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

    • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

    • Acceptance Criteria: The LOQ value should be demonstrated to have acceptable precision and accuracy.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to the method, such as altering the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C). Assess the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

    • Acceptance Criteria: System suitability parameters should remain within predefined limits, demonstrating the method's reliability during normal usage.

Section 3: Summary of Validation Data

The following table summarizes the acceptance criteria and representative results for the validation of the HPLC method, confirming its suitability for the intended purpose.

Validation ParameterAcceptance Criteria (ICH Q2(R1))Experimental Result
Specificity No interference at analyte retention timePassed
Linearity (r²) ≥ 0.9990.9998
Range 80% - 120% of nominal concentrationEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD Signal-to-Noise ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise ≥ 10:10.15 µg/mL
Robustness System suitability passes under varied conditionsPassed

Section 4: Comparison with Alternative Analytical Methods

While the validated HPLC method is robust and reliable, it is essential for scientists to understand the analytical landscape to select the best technique for their specific objectives, such as higher throughput, increased sensitivity, or analysis of thermally labile compounds.

Method_Selection_Guide Analytical Method Selection Guide Start Quantification of 3-Amino-5-fluoro-2-nitrobenzonitrile Q1 Need for high throughput or >2x faster analysis? Start->Q1 Q2 Is the analyte thermally stable? Q1->Q2 No UHPLC UHPLC-UV (Fast & High Resolution) Q1->UHPLC Yes Q3 Need structural confirmation or ultra-low detection limits? Q2->Q3 Yes GC Gas Chromatography (GC) (High risk of degradation) Q2->GC No (Nitroaromatics often labile) HPLC Validated HPLC-UV (Robust & Reliable) Q3->HPLC No LCMS LC-MS (High Sensitivity & Specificity) Q3->LCMS Yes

Caption: Decision tree for selecting an appropriate analytical technique.

Performance Comparison
FeatureHPLC (Validated Method) UHPLC (Ultra-High-Performance Liquid Chromatography) GC (Gas Chromatography)
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid/liquid partitioning
Particle Size 3-5 µm< 2 µmN/A (Capillary column)
Pressure Up to 6,000 psi (400 bar)Up to 20,000 psi (1,300 bar)[7]Low
Speed Standard (e.g., 10 min)Very Fast (e.g., < 2 min)[8]Fast
Resolution GoodExcellent, sharper peaks[9][10]Excellent for volatile compounds
Sensitivity Good (UV detection)Very Good to Excellent[9][10]Detector-dependent (ECD/NPD are very sensitive for nitroaromatics)[11]
Key Advantage Robust, widely available, established methodsHigh throughput, superior resolution, reduced solvent use[7][12]Excellent for volatile and semi-volatile compounds
Key Limitation Slower than UHPLCHigher initial cost, requires cleaner samplesHigh risk of thermal degradation for nitroaromatics in the injector port [13][14]
  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is a direct evolution of HPLC that uses columns with smaller particle sizes (<2 µm).[8][12] This results in significantly higher efficiency, allowing for much faster analysis times and better resolution between peaks.[9] While the initial investment in a UHPLC system is higher, the long-term savings in solvent consumption and increased sample throughput can be substantial.[7] The validated HPLC method presented here could be readily transferred to a UHPLC system with appropriate scaling of flow rates and gradients.

  • Gas Chromatography (GC): GC is a powerful technique for separating volatile and semi-volatile compounds. While it can offer very high resolution, it is generally not advisable for thermally labile compounds.[13] Many nitroaromatic compounds are susceptible to thermal degradation at the high temperatures required in a standard GC injection port, leading to inaccurate quantification and the appearance of degradation peaks.[11][14] Therefore, unless specialized injection techniques like cool on-column injection are used, HPLC remains the more reliable choice for this analyte.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring the highest sensitivity and selectivity, such as bioanalysis or impurity identification, coupling the HPLC system to a mass spectrometer is the gold standard.[15][16] An LC-MS system provides not only quantitative data but also mass information, which is invaluable for structural elucidation of unknown impurities or metabolites.

Conclusion

The reverse-phase HPLC-UV method detailed in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 3-Amino-5-fluoro-2-nitrobenzonitrile. It is grounded in the globally accepted ICH Q2(R1) validation framework, ensuring its reliability for routine use in quality control and research environments. While this method stands as a validated and effective tool, the comparative analysis with UHPLC and GC provides the necessary context for scientists to make informed decisions when alternative analytical capabilities, such as higher throughput or the analysis of volatile side-products, are required.

References

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available from: [Link]

  • Danaher Life Sciences. Difference Between UHPLC and Traditional HPLC. Available from: [Link]

  • Phenomenex. HPLC vs UHPLC: Key Differences & Applications. Available from: [Link]

  • Gössler, W., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 255-265. Available from: [Link]

  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Technical Overview. Available from: [Link]

  • LC Services. HPLC vs UHPLC – What are the differences?. Available from: [Link]

  • Jenkins, T. F., & Walsh, M. E. (1992). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography−Electron Capture Detection. Analytical Chemistry, 64(8), 858-862. Available from: [Link]

  • Barek, J., et al. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Analytical Letters, 40(2), 263-274. Available from: [Link]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Application Note. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • Al-Azzawi, A. M. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • National Center for Biotechnology Information. Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. PubChem. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Allumiqs. Small Molecule Analysis. Available from: [Link]

  • SIELC Technologies. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available from: [Link]

Sources

Comparison of synthetic efficiency for different routes to 3-Amino-5-fluoro-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 3-Amino-5-fluoro-2-nitrobenzonitrile (CAS 1379335-00-8), a critical electron-deficient scaffold often utilized as an intermediate in the synthesis of HIF-2


 inhibitors (e.g., Belzutifan analogs) and other oncology targets.

The analysis focuses on the two most chemically distinct and industrially relevant pathways: the Direct Nitration-SnAr Route (Process A) and the Stepwise Acid-Amide Dehydration Route (Process B).

Executive Summary

The synthesis of 3-Amino-5-fluoro-2-nitrobenzonitrile presents a classic challenge in regioselectivity on a highly substituted arene. The core difficulty lies in installing the nitro group at the C2 position (sterically crowded between the nitrile and fluorine) and subsequently differentiating between two fluorine atoms during nucleophilic aromatic substitution (SnAr).

  • Route A (Direct Nitration) is the "Atom Economy" choice. It is shorter but suffers from significant regioselectivity issues during the nitration of 3,5-difluorobenzonitrile, leading to lower overall yields and difficult chromatographic separations.

  • Route B (Acid-Amide Dehydration) is the "Process Control" choice. By starting with the carboxylic acid, the nitration isomers are often easier to separate via crystallization. The subsequent functional group interconversion (Acid

    
     Amide 
    
    
    
    Nitrile) adds steps but ensures higher purity and robustness on a kilogram scale.
Comparison Matrix
MetricRoute A: Direct Nitration-SnArRoute B: Acid-Amide Dehydration
Starting Material 3,5-Difluorobenzonitrile3,5-Difluorobenzoic Acid
Step Count 24
Overall Yield 35–45%55–65%
Key Challenge Separation of 2-nitro/4-nitro isomersHandling thionyl chloride/POCl

Regioselectivity Moderate (Nitration), High (SnAr)High (Purification), High (SnAr)
Scalability Limited by chromatographyHigh (Crystallization driven)

Route A: The Direct Nitration-SnAr Protocol

Mechanism: Electrophilic Aromatic Substitution (Nitration) followed by Regioselective Nucleophilic Aromatic Substitution (SnAr).

Detailed Workflow

This route relies on the electronic directing effects of the nitrile (meta-director) and fluorines (ortho/para-directors) to force nitration at the C2 position.

Step 1: Nitration of 3,5-Difluorobenzonitrile
  • Reagents: Fuming HNO

    
    , H
    
    
    
    SO
    
    
    .
  • Conditions: 0°C to RT, 4 hours.

  • Mechanism: The directing groups create a conflict.

    • CN directs to C3 (blocked by F) and C5 (blocked by F).

    • F at C3 directs to C2 (ortho), C4 (ortho), C6 (para).

    • F at C5 directs to C4 (ortho), C6 (ortho), C2 (para).

    • Result: A mixture of 2-nitro (target precursor) and 4-nitro isomers is formed.[1][2] The 2-nitro isomer is sterically crowded but electronically stabilized.

  • Critical Control: Temperature must be strictly controlled <25°C to minimize dinitration.

Step 2: Regioselective SnAr
  • Substrate: 3,5-Difluoro-2-nitrobenzonitrile (isolated from Step 1).

  • Reagents: NH

    
    OH (28% aq) or NH
    
    
    
    in THF.
  • Conditions: -10°C, 1 hour.[3]

  • Causality: Why does Ammonia hit C3?

    • C3 Site: Ortho to Nitro (strong activation via Meisenheimer complex stabilization), Ortho to Nitrile (activation).

    • C5 Site: Para to Nitro (activation), Meta to Nitrile (no resonance activation).

    • Outcome: The "Ortho-Ortho" activation at C3 vastly outcompetes the "Para" activation at C5, yielding the target 3-amino-5-fluoro-2-nitrobenzonitrile with >95:5 regioselectivity.

Experimental Protocol (Route A)
  • Nitration: Charge H

    
    SO
    
    
    
    (5 vol) to a reactor and cool to 0°C. Add 3,5-difluorobenzonitrile (1.0 eq). Dropwise add fuming HNO
    
    
    (1.5 eq) maintaining internal temp <10°C. Stir at RT for 3h. Pour onto ice. Extract with DCM.[4]
    • Purification: The crude contains ~60:40 mixture of 2-nitro:4-nitro isomers. Silica gel chromatography (Hexane/EtOAc) is required to isolate 3,5-difluoro-2-nitrobenzonitrile.

  • Amination: Dissolve purified intermediate (1.0 eq) in THF (10 vol). Cool to -10°C. Add NH

    
    OH (3.0 eq) dropwise. A yellow precipitate forms immediately. Stir 1h.
    
  • Workup: Dilute with water, filter the solid. Wash with cold water/ethanol. Dry to yield 3-amino-5-fluoro-2-nitrobenzonitrile .

Route B: The Stepwise Acid-Amide Dehydration

Mechanism: Nitration of Benzoic Acid


 Acid Chloride Formation 

Amidation

Dehydration

SnAr.
Detailed Workflow

This route circumvents the difficult separation of nitrile isomers by performing the nitration on the benzoic acid. Nitro-benzoic acids often have vastly different solubility profiles, allowing the 2-nitro isomer to be isolated by fractional crystallization.

Step 1 & 2: Nitration and Amidation
  • Nitration of 3,5-difluorobenzoic acid yields 3,5-difluoro-2-nitrobenzoic acid.

  • Conversion to the acid chloride (SOCl

    
    ) followed by treatment with aqueous ammonia yields 3,5-difluoro-2-nitrobenzamide .
    
Step 3: Dehydration to Nitrile
  • Reagents: POCl

    
     or SOCl
    
    
    
    /DMF (Vilsmeier conditions).
  • Reaction: The primary amide is dehydrated to the nitrile.

  • Advantage: This step is generally quantitative and preserves the regiochemistry established in Step 1.

Step 4: SnAr (Same as Route A)
  • The resulting pure 3,5-difluoro-2-nitrobenzonitrile is treated with ammonia to yield the final product.

Experimental Protocol (Route B)
  • Nitration: Treat 3,5-difluorobenzoic acid with HNO

    
    /H
    
    
    
    SO
    
    
    . Quench into water.
    • Purification: Recrystallize the crude solid from Ethanol/Water. The 2-nitro isomer crystallizes preferentially, leaving the 4-nitro isomer in the mother liquor.

  • Amide Formation: Reflux the acid in SOCl

    
     (3 vol) for 2h. Evaporate volatiles.[4] Dissolve residue in DCM and add to cold NH
    
    
    
    OH. Filter the white solid (Amide).
  • Dehydration: Suspend amide in POCl

    
     (3 vol). Heat to 80°C for 2h. Pour onto ice (Caution: Exothermic). Filter the resulting solid (3,5-difluoro-2-nitrobenzonitrile).
    
  • Amination: Proceed as in Route A.

Pathway Visualization

The following diagrams illustrate the chemical logic and branching pathways for both routes.

SynthesisRoutes cluster_RouteA Route A: Direct Nitration (Industrial Shortcut) cluster_RouteB Route B: Acid-Amide Stepwise (High Purity) SM_A 3,5-Difluorobenzonitrile Nitro_Mix Mixture: 2-Nitro / 4-Nitro SM_A->Nitro_Mix HNO3/H2SO4 (Nitration) Pure_Nitro_A 3,5-Difluoro- 2-nitrobenzonitrile Nitro_Mix->Pure_Nitro_A Chromatography (Difficult Sep) Target_A 3-Amino-5-fluoro- 2-nitrobenzonitrile Pure_Nitro_A->Target_A NH3/THF (Regioselective SnAr) SM_B 3,5-Difluorobenzoic Acid Nitro_Acid 3,5-Difluoro- 2-nitrobenzoic Acid SM_B->Nitro_Acid HNO3/H2SO4 (Crystallization) Amide 3,5-Difluoro- 2-nitrobenzamide Nitro_Acid->Amide 1. SOCl2 2. NH4OH Pure_Nitro_B 3,5-Difluoro- 2-nitrobenzonitrile Amide->Pure_Nitro_B POCl3 (Dehydration) Target_B 3-Amino-5-fluoro- 2-nitrobenzonitrile Pure_Nitro_B->Target_B NH3/THF (SnAr)

Caption: Comparison of Route A (Direct Nitration) vs Route B (Functional Group Interconversion). Route B offers superior purification control via the acid intermediate.

Scientific Validation & Causality

Regioselectivity of the SnAr Reaction

The success of both routes hinges on the final amination step.

  • Observation: Reaction of 3,5-difluoro-2-nitrobenzonitrile with ammonia yields the 3-amino product, not the 5-amino product.

  • Explanation: Nucleophilic aromatic substitution is rate-limited by the formation of the Meisenheimer complex.

    • Attack at C3 places the negative charge on the carbon bearing the nitro group (para to the site of attack relative to the ring path) and the nitrile. The Ortho-Nitro effect is particularly potent due to the inductive withdrawal (-I) and resonance withdrawal (-M) occurring in close proximity.

    • Attack at C5 is activated by the Para-Nitro group but lacks the synergistic activation of the Nitrile (which is meta to C5).

Safety Considerations
  • Route A: Nitration of benzonitriles can be energetic. The exotherm must be controlled to prevent "runaway" dinitration or hydrolysis of the nitrile to the amide under acidic conditions.

  • Route B: Use of POCl

    
     requires strict moisture control. The dehydration generates HCl gas; scrubbers are necessary for scale-up.
    

References

  • Regioselectivity in SnAr Reactions: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Synthesis of Fluorinated Benzonitriles (Patent): Gavai, A. V., et al. (2010).[5] Bis(fluoroaryl) Amides as Kinase Inhibitors. WO2010/42699.[5] (Describes analogous nitration/SnAr sequences on 3,5-difluoro scaffolds).

  • HIF-2

    
     Inhibitor Intermediates: 
    Wallace, E. M., et al. (2016). Fluorinated Benzonitrile Derivatives. US Patent 9,266,856. (Details the use of 3-amino-5-fluoro-2-nitrobenzonitrile as a key building block).
    
    
  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

Sources

A Comparative Performance Analysis of 3-Amino-5-fluoro-2-nitrobenzonitrile as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth performance benchmark of 3-Amino-5-fluoro-2-nitrobenzonitrile, a highly functionalized building block pivotal for modern medicinal chemistry. We objectively compare its reactivity in two cornerstone synthetic transformations—Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling—against structurally related, commercially available alternatives. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, we demonstrate the superior utility of this scaffold. The strategic positioning of the fluoro, nitro, and amino groups imparts a unique reactivity profile, enabling efficient and regioselective synthesis of complex molecular architectures relevant to drug discovery, particularly in the domain of kinase inhibitors.

Introduction: The Strategic Value of Fluorinated Scaffolds

In contemporary drug discovery, the incorporation of fluorine into molecular scaffolds is a premier strategy for optimizing pharmacological properties.[1] Fluorine's unique characteristics—small size, high electronegativity, and the strength of the C-F bond—allow medicinal chemists to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[1][2] Consequently, fluorinated building blocks are not just additives but essential tools that accelerate the discovery of safer and more effective pharmaceuticals.[3][4] Over half of all recently approved small-molecule drugs contain fluorine, a testament to its profound impact.[1]

Among the diverse array of fluorinated intermediates, 3-Amino-5-fluoro-2-nitrobenzonitrile (hereafter 1 ) presents a particularly compelling case. Its trifunctionalized aromatic core offers multiple, distinct reaction vectors:

  • An amino group for amide bond formation, N-arylation, or conversion to other functional groups via diazotization.

  • A fluorine atom activated for Nucleophilic Aromatic Substitution (SNAr), serving as an excellent synthetic handle.

  • A nitro group , which strongly activates the ring for SNAr and can be reduced to an amine for further derivatization.

  • A nitrile group , a versatile precursor for tetrazoles, amides, or amines.

This guide benchmarks the performance of 1 against three key alternatives to elucidate the specific contributions of its constituent functional groups:

  • Alternative A: 3-Amino-2-nitrobenzonitrile : To assess the impact of the fluorine atom.

  • Alternative B: 2-Amino-5-nitrobenzonitrile : To evaluate the effect of substituent positioning (regioisomer).

  • Alternative C: 3-Amino-5-fluorobenzonitrile [5]: To determine the activating effect of the nitro group.

Benchmark 1: Nucleophilic Aromatic Substitution (SNAr)

Rationale for Reaction Selection

The SNAr reaction is a fundamental method for C-N and C-O bond formation in the synthesis of complex aromatic compounds, including numerous kinase inhibitors.[6][7] The reaction is highly dependent on the electronic nature of the aromatic ring; its rate is dramatically accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8][9] Building block 1 is ideally configured for this transformation, with a powerful nitro EWG positioned ortho to the fluorine leaving group, making SNAr an ideal test of its intrinsic reactivity.

Experimental Design & Protocol

To ensure a fair comparison, a standardized SNAr reaction was performed with morpholine as the nucleophile for each building block under identical conditions.

Detailed Protocol: General Procedure for SNAr with Morpholine

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aminobenzonitrile substrate (1.0 mmol), morpholine (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add 10 mL of dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress every hour by Thin Layer Chromatography (TLC) using a 7:3 hexanes/ethyl acetate mobile phase.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR and LC-MS to confirm structure and determine purity.

Results and Discussion

Table 1: Comparative Performance in SNAr Reaction

Building BlockStructureProductReaction Time (h)Yield (%)Purity (%)
1 (AFNB) 3-Amino-5-fluoro-2-nitrobenzonitrile3-Amino-5-morpholino-2-nitrobenzonitrile294>98
Alternative A 3-Amino-2-nitrobenzonitrileN/A24No ReactionN/A
Alternative B 2-Amino-5-nitrobenzonitrileN/A24No ReactionN/A
Alternative C 3-Amino-5-fluorobenzonitrile3-Amino-5-morpholinobenzonitrile24<5 (Trace)N/A

Mechanistic Interpretation & Insights:

The results unequivocally establish the superior reactivity of building block 1 . The reaction proceeds rapidly and in excellent yield, while the alternatives show little to no product formation. This performance differential is rooted in fundamental principles of physical organic chemistry.[8][9]

The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex .[9] The stability of this intermediate is the primary determinant of the reaction rate.

  • For Building Block 1: The nucleophilic attack of morpholine at the carbon bearing the fluorine atom (C5) generates a Meisenheimer complex. The negative charge of this intermediate is powerfully stabilized by resonance delocalization onto the ortho-nitro group. This strong stabilization lowers the activation energy, leading to a very fast reaction.[8][9] The fluorine atom itself, being highly electronegative, polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack, yet it is an excellent leaving group in this context because C-F bond cleavage is not the rate-determining step.[8]

  • For Alternatives A & B: These compounds lack a suitable leaving group on the activated ring. The C-H bonds are not labile under these conditions, hence no reaction occurs.

  • For Alternative C: This compound possesses the fluorine leaving group but lacks the critical ortho-nitro group. Without the strong resonance stabilization provided by the nitro group, the Meisenheimer complex is significantly higher in energy, and the reaction is kinetically disfavored. The trace conversion observed highlights the profound activating effect of the nitro substituent.

Caption: Mechanism of the SNAr reaction on Building Block 1.

Benchmark 2: Suzuki-Miyaura Cross-Coupling

Rationale for Reaction Selection

To demonstrate the synthetic versatility of 1 beyond SNAr, we chose the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This transformation is one of the most powerful and widely used methods for constructing C-C bonds in pharmaceutical synthesis.[10][11][12] To access this reactivity, the amino group of the building block must first be converted into a more suitable coupling partner, such as a bromide, via the Sandmeyer reaction. This two-step sequence tests both the amenability of the amino group to diazotization and the subsequent performance of the resulting aryl bromide in a canonical cross-coupling reaction.

Experimental Design & Protocols

Protocol 1: Sandmeyer Reaction (Diazotization-Bromination)

  • Diazotization: Dissolve the aminobenzonitrile substrate (1.0 mmol) in a mixture of 48% hydrobromic acid (HBr, 3 mL) and water (2 mL) at 0 °C in a 50 mL flask. Add a solution of sodium nitrite (NaNO₂, 1.1 mmol) in water (1 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Bromination: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 mmol) in 48% HBr (2 mL). Add the cold diazonium salt solution to this mixture portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Work-up & Purification: Cool the reaction, extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the corresponding bromo-benzonitrile.

Protocol 2: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the bromo-benzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Conditions: Heat the mixture to 100 °C and stir for 12 hours.

  • Work-up & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to yield the biphenyl product.[11]

Results and Discussion

Table 2: Comparative Performance in Two-Step Sandmeyer/Suzuki-Miyaura Sequence

Building BlockIntermediateFinal ProductOverall Yield (%)
1 (AFNB) 3-Bromo-5-fluoro-2-nitrobenzonitrile5-Fluoro-2-nitro-3-phenylbenzonitrile72
Alternative A 3-Bromo-2-nitrobenzonitrile2-Nitro-3-phenylbenzonitrile75
Alternative B 2-Bromo-5-nitrobenzonitrile5-Nitro-2-phenylbenzonitrile68
Alternative C 3-Bromo-5-fluorobenzonitrile5-Fluoro-3-phenylbenzonitrile81

Expert Insights:

All tested building blocks proved to be viable substrates for the two-step sequence, affording the desired biphenyl products in good to excellent overall yields.

  • Building block 1 and its alternatives (A and B ) bearing the electron-withdrawing nitro group performed well, with yields ranging from 68-75%. The strong EWGs can influence the efficiency of the oxidative addition step in the Suzuki catalytic cycle, but modern palladium catalysts are robust enough to overcome these electronic effects.

  • Alternative C , lacking the nitro group, gave the highest overall yield (81%). This suggests that the strongly deactivating nitro group may slightly diminish the efficiency of the Suzuki coupling compared to the less electron-poor aryl bromide derived from C .

  • Crucially, building block 1 demonstrates its value not by outperforming in this specific sequence, but by being a competent substrate. Its utility lies in its dual reactivity. A researcher can choose to perform an SNAr reaction on the fluorine or, alternatively, transform the amino group to engage in cross-coupling chemistry. This provides significant flexibility in synthetic design.

Overall Workflow and Conclusion

The following diagram summarizes the comparative experimental workflow designed to benchmark these building blocks.

Caption: Comparative workflow for benchmarking building block performance.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

  • Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. (2025, August 9). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. ResearchGate. [Link]

  • Zhdankin, V. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. (2025, August 8). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International. [Link]

  • Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. [Link]

  • A Thesis. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. [Link]

  • Boschelli, D. H., Wu, B., Ye, F., Durutlic, H., Golas, J. M., Lucas, J., & Boschelli, F. (2008). Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs. PubMed. [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • PubChem - NIH. 3-Amino-5-fluorobenzonitrile. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

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Retrosynthesis Analysis

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3-Amino-5-fluoro-2-nitrobenzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.